Mucobromic acid
Description
Properties
IUPAC Name |
(Z)-2,3-dibromo-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYEGJDGNOYJX-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(\C(=O)O)/Br)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883397 | |
| Record name | Mucobromic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-11-9 | |
| Record name | Mucobromic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mucobromic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mucobromic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 2,3-dibromo-4-oxo-, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mucobromic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mucobromic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.973 | |
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Foundational & Exploratory
Unveiling Mucobromic Acid: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and seminal historical syntheses of mucobromic acid, a compound of significant interest in organic chemistry and as a building block in the development of novel therapeutics. This document provides a comprehensive overview of the early preparative methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.
Discovery
The first documented isolation and characterization of this compound is attributed to the German chemist H. Limpricht in 1873. His work, published in Annalen der Chemie und Pharmacie, laid the foundation for over a century of research into the chemistry and applications of this versatile molecule.[1][2]
Historical Synthesis Methods
The early syntheses of this compound primarily relied on the oxidative bromination of furan derivatives, namely furoic acid and furfural. These methods, while foundational, often required large excesses of bromine and careful temperature control to achieve viable yields.
Synthesis from Furoic Acid
One of the earliest practical methods for preparing this compound involved the reaction of furoic acid with bromine in an aqueous solution. This approach, while effective, utilized a significant molar excess of bromine.
| Parameter | Value | Reference |
| Starting Material | Furoic Acid | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |
| Molar Ratio (Bromine:Furoic Acid) | ~4.8 : 1 | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |
| Crude Yield | 67-73% | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |
| Recrystallized Yield | 64-67% | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |
| Melting Point | 123-124 °C (corr.) | Organic Syntheses, Coll. Vol. 3, p.621 (1955) |
Materials:
-
Furoic acid (100 g, 0.9 mole)
-
Water (440 ml)
-
Bromine (686 g, 220 ml, 4.3 moles)
-
Sodium bisulfite (5 g)
-
Decolorizing carbon (e.g., Darco) (2 g)
Procedure:
-
A mixture of 100 g (0.9 mole) of furoic acid and 440 ml of water is placed in a 2-L three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
The flask is immersed in an ice bath, and 686 g (4.3 moles) of bromine is added from the dropping funnel over approximately 1 hour with vigorous stirring while maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is heated to boiling and refluxed for 30 minutes.
-
The condenser is removed, and boiling is continued for an additional 30 minutes in a fume hood to drive off excess bromine.
-
The reaction mixture is then cooled and thoroughly chilled in an ice bath, causing the this compound to crystallize.
-
The crude product is collected by filtration and triturated with a solution of 5 g of sodium bisulfite in 150 ml of water to remove any remaining bromine.
-
The product is again collected by filtration. The crude yield is 155–170 g (67–73%) with a melting point of 120–122°C.
-
For purification, the crude this compound is recrystallized from 250 ml of boiling water with the addition of 2 g of decolorizing carbon. The hot solution is filtered, and the filtrate is chilled in an ice bath.
-
The purified, colorless crystals of this compound are collected by filtration and dried. The final yield is 148–155 g (64–67%) with a melting point of 123–124°C.
Synthesis from Furfural (Simonis, 1899)
An alternative and often more economical route to this compound, developed by Simonis in 1899, utilizes the more readily available starting material, furfural.[2] This method also involves oxidative bromination in an aqueous medium.
| Parameter | Value | Reference |
| Starting Material | Furfural | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |
| Molar Ratio (Bromine:Furfural) | ~5.4 : 1 | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |
| Crude Yield | 93-99% | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |
| Recrystallized Yield | 75-83% | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |
| Melting Point | 124-125 °C | Organic Syntheses, Coll. Vol. 4, p.688 (1963) |
Materials:
-
Furfural (freshly distilled, 50 g, 45 ml, 0.52 mole)
-
Water (500 ml)
-
Bromine (450 g, 144 ml, 2.81 moles)
-
Sodium bisulfite
-
Decolorizing carbon
Procedure:
-
A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water is vigorously stirred in a 2-L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added from the dropping funnel while maintaining the reaction temperature below 5°C.
-
After the addition is complete, the thermometer is replaced with a reflux condenser, and the mixture is stirred and boiled for 30 minutes.
-
The reflux condenser is then replaced by a still head and condenser, and the excess bromine is removed by distillation until the distillate is nearly colorless.
-
The reaction mixture is evaporated to dryness under reduced pressure on a steam bath.
-
The solid residue is cooled in an ice bath and triturated with 30-50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by suction filtration and washed with two small portions of ice water. The crude yield is 125–132 g (93–99%).
-
The crude product is dissolved in approximately 110 ml of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and filtered while hot.
-
The filtrate is cooled to 0–5°C to crystallize the pure this compound.
-
The colorless crystals are collected by filtration. The final yield is 100–112 g (75–83%) with a melting point of 124–125°C.[2]
Concluding Remarks
The historical syntheses of this compound from furoic acid and furfural represent foundational achievements in organic chemistry. While subsequent advancements have led to more efficient and scalable industrial processes, these early methods, meticulously documented in publications such as Organic Syntheses, remain invaluable for their pedagogical significance and as a testament to the ingenuity of early organic chemists. The detailed protocols and workflows presented in this guide offer researchers a comprehensive understanding of the origins of this important chemical building block.
References
Spectroscopic Characterization of Mucobromic Acid: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the spectroscopic methods used to characterize Mucobromic acid (CAS No: 488-11-9). It is intended for researchers, chemists, and professionals in the field of drug development and materials science who require detailed analytical data and protocols. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting quantitative data in structured tables and outlining detailed experimental methodologies.
Introduction to this compound
This compound is an organic compound with the chemical formula C₄H₂Br₂O₃ and a molecular weight of approximately 257.87 g/mol .[1][2] It is a highly functionalized molecule featuring a dibrominated alkene, an aldehyde, and a carboxylic acid group.[2] Structurally, this compound can exist in tautomeric forms: the acyclic (2Z)-2,3-dibromo-4-oxobut-2-enoic acid and the cyclic 3,4-dibromo-5-hydroxy-2,5-dihydrofuran-2-one.[2] This duality is critical in the analysis of its spectroscopic data. Due to its reactive nature, it serves as a versatile starting material in the synthesis of various furanone derivatives and other heterocyclic compounds.[3] Accurate spectroscopic characterization is therefore essential for verifying its structure, assessing purity, and ensuring quality control in synthetic applications.
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for this compound. The data presented is primarily consistent with the acyclic aldehyde-carboxylic acid structure.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
The proton NMR spectrum is relatively simple, distinguished by the signal from the aldehydic proton. The carboxylic acid proton often appears as a very broad signal or may undergo exchange with deuterated solvents, rendering it undetectable.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~6.08 | Singlet | 1H | Aldehydic proton (-CHO) | CD₃OD |
¹³C NMR Data
| Expected Chemical Shift (δ) ppm | Carbon Assignment |
| 185 - 195 | Aldehyde Carbonyl (C=O) |
| 165 - 180 | Carboxylic Acid Carbonyl (C=O) |
| 120 - 140 | Alkene Carbon (C-Br) |
| 110 - 130 | Alkene Carbon (C-Br) |
The IR spectrum of this compound is characterized by the distinct absorption bands of its carbonyl and hydroxyl functional groups.[7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (from carboxylic acid, H-bonded) |
| ~1760 - 1690 | Strong, Sharp | C=O stretch (from carboxylic acid and aldehyde) |
| ~1650 - 1620 | Medium | C=C stretch (alkene) |
| ~1320 - 1210 | Medium | C-O stretch (carboxylic acid) |
| ~950 - 910 | Medium, Broad | O-H bend (out-of-plane) |
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
| m/z Ratio | Interpretation |
| 256, 258, 260 | Molecular Ion Peak Cluster [M]⁺, [M+2]⁺, [M+4]⁺ |
| 177, 179 | [M-Br]⁺ |
| 211, 213, 215 | [M-COOH]⁺ |
| 132, 134 | [M-Br-COOH]⁺ |
Note: The molecular ion peak cluster appears in an approximate 1:2:1 intensity ratio, which is a definitive indicator of a dibrominated compound.
This compound possesses a conjugated system (C=C double bond conjugated with a carbonyl group), which gives rise to UV absorption.[10]
| λmax (nm) | Electronic Transition | Solvent |
| ~220 - 280 (Expected) | π → π* | Methanol or Ethanol |
Note: The exact absorption maximum can be influenced by the solvent used.[10]
Experimental Workflow
The general workflow for the complete spectroscopic characterization of a this compound sample involves several integrated analytical steps.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 99+% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for mucobromic acid. This compound, a compound of interest in synthetic chemistry and drug development, exists in a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde, 2,3-dibromo-4-oxobut-2-enoic acid, and the cyclic lactol, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1][2][3] This guide presents a detailed examination of the NMR data for the predominant cyclic tautomer, outlines the experimental protocols for data acquisition, and visualizes the analytical workflow.
¹H and ¹³C NMR Spectral Data
The quantitative ¹H and ¹³C NMR spectral data for the cyclic tautomer of this compound, 3,4-dibromo-5-hydroxy-2(5H)-furanone, are summarized below. The data is presented to facilitate comparison and interpretation.
Table 1: ¹H NMR Spectral Data for 3,4-dibromo-5-hydroxy-2(5H)-furanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| ~6.2 | Singlet | 1H | Methine proton (-CH) |
Note: The chemical shift of the hydroxyl proton can be highly variable and is dependent on solvent, concentration, and temperature.
Table 2: ¹³C NMR Spectral Data for 3,4-dibromo-5-hydroxy-2(5H)-furanone
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl Carbon (C=O) |
| ~130 | Brominated Alkene Carbon (C-Br) |
| ~125 | Brominated Alkene Carbon (C-Br) |
| ~95 | Methine Carbon (-CH) |
Experimental Protocols
The following section details the typical methodologies employed for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for this analysis include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 15-20 ppm is generally sufficient to cover the expected chemical shift range.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed between scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing carbon-proton couplings, resulting in single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Data Processing:
The acquired Free Induction Decay (FID) signals are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS). The resulting spectra are then integrated to determine the relative ratios of the different protons.
Logical Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data for this compound.
Caption: Workflow for this compound NMR Analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Mucobromic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound (MBA), a halogenated furanone, is a significant compound in synthetic chemistry and is recognized as a water disinfection byproduct.[1] Its derivatives are explored for various pharmacological activities, making a thorough understanding of its structural features essential.[2][3]
Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[4] It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[5][6]
The Tautomerism of this compound
A critical aspect of this compound's chemistry is its existence as a mixture of tautomers: a cyclic lactone (hemiacetal) form, 3,4-dibromo-5-hydroxy-2(5H)-furanone , and an acyclic (open) form, (Z)-2,3-dibromo-4-oxo-2-butenoic acid .[3][7] The equilibrium between these two forms is influenced by the solvent and physical state. In solid form, and in many solutions, the cyclic furanone structure is predominant. The IR spectrum will therefore primarily reflect the functional groups of this cyclic tautomer.
Interpreting the Infrared Spectrum of this compound
The infrared spectrum of this compound is dominated by the features of the 3,4-dibromo-5-hydroxy-2(5H)-furanone structure. The key functional groups present are the hydroxyl group (-OH), the carbonyl group (C=O) of the lactone, the carbon-carbon double bond (C=C), and the carbon-bromine bonds (C-Br).
Key Spectral Regions:
-
O-H Stretching: A broad and strong absorption band is expected for the hydroxyl group, typically in the region of 3200-3550 cm⁻¹.[6] This broadening is a result of intermolecular hydrogen bonding.
-
C=O Stretching: The carbonyl group of the five-membered lactone (a cyclic ester) gives rise to a very strong and sharp absorption peak. For α,β-unsaturated esters, this band typically appears between 1715-1730 cm⁻¹.[8]
-
C=C Stretching: The stretching vibration of the endocyclic carbon-carbon double bond is expected in the 1640-1680 cm⁻¹ region.[9] Its intensity can vary.
-
C-O Stretching: The C-O single bond stretches within the lactone ring will produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[6]
-
C-Br Stretching: The carbon-bromine bond vibrations are found at lower wavenumbers, usually below 800 cm⁻¹.
Quantitative Infrared Absorption Data
The following table summarizes the characteristic infrared absorption bands for the primary functional groups of this compound, based on its predominant cyclic furanone structure.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300 - 3500 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~1720 - 1740 | Strong, Sharp | C=O Stretch | α,β-Unsaturated γ-Lactone |
| ~1640 - 1660 | Medium to Weak | C=C Stretch | Endocyclic Alkene |
| ~1000 - 1250 | Strong | C-O Stretch | Lactone C-O bonds |
| Below 800 | Medium | C-Br Stretch | Bromoalkene |
Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the sample.
Experimental Protocol: FTIR Analysis of Solid this compound
This section details a standard procedure for obtaining a high-quality infrared spectrum of solid this compound using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflection (ATR) accessory.[4]
I. Instrumentation and Materials
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two).[4]
-
Accessory: Attenuated Total Reflection (ATR) module with a crystal (e.g., diamond or zinc selenide).
-
Sample: High-purity solid this compound.
-
Consumables: Isopropanol or ethanol for cleaning, laboratory wipes (e.g., Kimwipes).
II. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a soft wipe moistened with isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Acquire a background spectrum.[10] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic absorbance, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of solid this compound powder directly onto the center of the ATR crystal.
-
Lower the ATR press anvil and apply consistent pressure to ensure firm contact between the sample and the crystal surface.[4] This is crucial for obtaining a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.[10]
-
-
Data Processing and Analysis:
-
The resulting spectrum should show absorbance peaks (or transmittance valleys) corresponding to the vibrational modes of this compound.
-
Use the spectrometer software to label the peak positions (in cm⁻¹) of significant absorptions.
-
Compare the observed peak positions with the reference data in the table above to identify the functional groups.
-
-
Cleaning:
-
Retract the pressure anvil.
-
Carefully remove the solid sample from the ATR crystal using a soft wipe.
-
Clean the crystal surface thoroughly with isopropanol to prepare for the next sample.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
References
- 1. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors | MDPI [mdpi.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. amherst.edu [amherst.edu]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of mucobromic acid. It includes quantitative data, detailed experimental protocols, and visualizations of the fragmentation pathway and analytical workflow, designed to support research and development activities involving this compound.
Core Data: Mass Spectrometry Fragmentation of this compound
The electron ionization mass spectrometry (EI-MS) data for this compound reveals a characteristic fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. This data is essential for the identification and structural elucidation of this compound in analytical samples.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |
| 52 | ~25% | [C4H4]+• | C4H4 |
| 55 | ~30% | [C3H3O]+ | C3H3O |
| 79/81 | ~15% | [Br]+ | Br |
| 99 | ~10% | [C2HBrO]+• | C2HBrO |
| 121 | ~5% | [C3HBrO]+ | C3HBrO |
| 149/151 | ~100% (Base Peak) | [C3HBrO2]+ | C3HBrO2 |
| 177/179 | ~40% | [M-Br]+ | C4H2BrO3 |
| 213/215 | ~5% | [M-CO2H]+ | C3HBr2O |
| 256/258/260 | ~10% | [M]+• (Molecular Ion) | C4H2Br2O3 |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]+•) under electron ionization follows a series of characteristic steps, primarily involving the loss of bromine, carbon monoxide, and the carboxyl group. The proposed pathway is illustrated below.
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The analysis of this compound, a polar and relatively non-volatile compound, by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to enhance its volatility and thermal stability.
Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Derivatization (Silylation):
-
Transfer 100 µL of the this compound stock solution to a clean, dry glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.
-
Add 50 µL of a catalyst, such as pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl (from the furanone tautomer) groups.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40-400.
Experimental Workflow
The overall workflow for the analysis of this compound by GC-MS is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted and optimized for specific research applications and analytical instrumentation. For further information, consulting the NIST Chemistry WebBook is recommended.[1]
References
An In-depth Technical Guide on the Theoretical Studies of the Molecular Structure of Mucobromic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Mucobromic acid (C₄H₂Br₂O₃) is a highly functionalized furanone derivative that serves as a versatile synthon in organic chemistry. Its structure, featuring two bromine atoms, a lactone ring, and a hydroxyl group, provides multiple reactive centers for synthetic transformations. A key characteristic of this compound is its existence as a tautomeric mixture of a cyclic hemiacetal and an acyclic aldehyde-carboxylic acid form. This dynamic equilibrium is crucial for understanding its reactivity and potential biological activity.
Theoretical and computational chemistry offer powerful tools to elucidate the structural, spectroscopic, and electronic properties of this compound at an atomic level. These studies provide deep insights into the relative stability of its tautomers, predict its behavior in different environments, and help interpret experimental data. This guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound, presenting key quantitative data and methodologies.
Tautomerism in this compound
This compound primarily exists in a tautomeric equilibrium between its cyclic and acyclic forms.[1]
-
Cyclic Form: 3,4-dibromo-5-hydroxy-2(5H)-furanone. This is the hemiacetal form.
-
Acyclic Form: (2Z)-2,3-dibromo-4-oxobut-2-enoic acid. This is the aldehyde-carboxylic acid form.
Computational studies, particularly those using Density Functional Theory (DFT), consistently predict that the cyclic furanone form is the most stable tautomer .[2][3] The relative stability is attributed to the thermodynamic favorability of the five-membered ring structure. The energy difference between the tautomers can be calculated to determine their equilibrium population.
Caption: Tautomeric equilibrium of this compound.
Computational Methodologies
The theoretical investigation of this compound's molecular structure relies on various quantum chemical methods. These methods are used to perform geometry optimizations, frequency calculations, and predict a wide range of molecular properties.
Key Experimental Protocols (Cited)
Protocol: DFT Geometry Optimization and Frequency Calculation
A typical computational protocol for studying this compound involves the following steps:
-
Initial Structure Creation: The 3D coordinates for both the cyclic and acyclic tautomers of this compound are generated using molecular modeling software.
-
Method Selection: Density Functional Theory (DFT) is the most common and cost-effective method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens (important for systems with lone pairs or anions), while '(d,p)' denotes the inclusion of polarization functions for better description of bonding.[2][4]
-
-
Geometry Optimization: An unconstrained geometry optimization is performed. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Property Calculations: Once a stable structure is confirmed, further calculations can be performed to determine electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and NMR chemical shifts.
Caption: Typical workflow for computational analysis of this compound.
Data Presentation: Structural Parameters
Theoretical calculations provide precise values for bond lengths and angles. These computed values can be validated by comparison with experimental data from X-ray crystallography. The primary crystalline form of this compound is the cyclic tautomer.[8]
Table 1: Comparison of Key Calculated (DFT) and Experimental Geometric Parameters for Cyclic this compound
| Parameter | Bond/Angle | Calculated (Å or °) (DFT/B3LYP) | Experimental (Å or °) (X-ray) |
| Bond Lengths | C=O | ~1.21 | ~1.20 |
| C=C | ~1.34 | ~1.33 | |
| C-Br (on C=C) | ~1.88 | ~1.87 | |
| C-O (in ring) | ~1.37 | ~1.36 | |
| C-OH | ~1.42 | ~1.41 | |
| Bond Angles | O=C-C=C | ~130 | ~129.5 |
| C=C-Br | ~128 | ~127.8 | |
| C-O-C(OH) | ~108 | ~108.2 |
Note: Calculated values are representative and can vary slightly based on the specific functional and basis set used. Experimental values are derived from crystallographic data. Small discrepancies between gas-phase calculations and solid-state experimental data are expected due to intermolecular interactions in the crystal lattice.[9][10][11]
Spectroscopic Properties: A Theoretical-Experimental Comparison
Vibrational Spectroscopy
DFT frequency calculations are a standard tool for predicting the vibrational spectra (IR and Raman) of molecules.[12] The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) for better agreement with experiment.[6][13]
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (Approx.) |
| O-H Stretch | -OH | ~3450-3550 | ~3400-3500 (broad) |
| C=O Stretch | Lactone C=O | ~1750-1770 | ~1760-1780 |
| C=C Stretch | Alkene C=C | ~1640-1660 | ~1650-1670 |
| C-Br Stretch | C-Br | ~550-650 | ~570-680 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on DFT-optimized geometries.[14][15] These calculations are invaluable for assigning experimental spectra, especially for complex molecules. Calculations must account for the solvent, as chemical shifts can be highly sensitive to the chemical environment.[16][17]
Table 3: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Cyclic this compound
| Nucleus | Atom Position | Calculated (in DMSO) | Experimental (in CD₃OD) |
| ¹H | H on C5-OH | ~5.9 - 6.2 | 6.08 |
| ¹³C | C2 (C=O) | ~165 - 170 | Unavailable |
| C3 (C-Br) | ~120 - 125 | Unavailable | |
| C4 (C-Br) | ~128 - 133 | Unavailable | |
| C5 (C-OH) | ~95 - 100 | Unavailable |
Electronic Properties and Chemical Reactivity
Theoretical calculations provide a wealth of information about the electronic structure of this compound, which is directly related to its chemical reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (E_gap) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[20] For this compound, the LUMO is typically localized over the π-system of the double bond and carbonyl group, indicating these are the primary sites for nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., the carbonyl oxygen), while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack (e.g., the carbonyl carbon and hydrogens).[21]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis structure, including charge distribution, hybridization, and delocalization effects.[22] It can quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the ring oxygen into antibonding orbitals (σ*) of adjacent bonds, which contribute to the overall stability of the cyclic tautomer.[23][24]
Caption: Relationship between calculated properties and reactivity.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, provide a robust framework for understanding the molecular structure of this compound. These computational methods reliably establish the greater stability of the cyclic 3,4-dibromo-5-hydroxy-2(5H)-furanone tautomer and offer precise predictions of its geometric, spectroscopic, and electronic properties. The strong correlation between calculated and experimental data validates the accuracy of these theoretical models. For researchers in synthetic chemistry and drug development, these computational insights are invaluable for predicting reactivity, interpreting analytical data, and designing novel molecules based on the versatile this compound scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. ijcps.org [ijcps.org]
- 5. vibrational frequencies [cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. academics.su.edu.krd [academics.su.edu.krd]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. mriquestions.com [mriquestions.com]
- 17. thieme-connect.de [thieme-connect.de]
- 18. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Shift Variations in Common Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. allsubjectjournal.com [allsubjectjournal.com]
- 22. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 23. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]
- 24. m.youtube.com [m.youtube.com]
Quantum Chemical Insights into the Properties of Mucobromic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Mucobromic acid (2,3-dibromo-4-oxobut-2-enoic acid) is a versatile organic compound characterized by its rich functionality, including aldehyde, carboxylic acid, and dibromoalkene moieties.[1] A key feature of this compound is its existence as a mixture of two tautomeric forms: an open-chain structure and a more stable cyclic lactol form (3,4-dibromo-5-hydroxy-2(5H)-furanone).[1] The equilibrium between these forms is sensitive to the surrounding medium and plays a significant role in the molecule's chemical reactivity and biological activity.
Quantum chemical calculations, particularly DFT, have become indispensable tools for investigating the properties of such complex organic molecules at the atomic level. These methods allow for the precise determination of molecular geometries, relative stabilities of isomers, vibrational frequencies, and electronic characteristics, which are often challenging to measure experimentally. This guide provides a comprehensive overview of a typical computational protocol for studying this compound and presents a set of representative data to illustrate the insights that can be gained from such a study.
Computational Methodology
The quantum chemical calculations outlined herein are based on a widely adopted protocol for organic molecules, employing Density Functional Theory (DFT).
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such systems due to its balance of accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is typically employed to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.
Geometry Optimization and Frequency Calculations
The initial structures of the acyclic and cyclic tautomers of this compound would be built and subjected to full geometry optimization in the gas phase without any symmetry constraints. The convergence criteria for the optimization would be set to the default values of the software package. To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structures are indeed minima. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectra of the tautomers.
Thermodynamic and Electronic Properties
From the frequency calculations, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy would be determined at a standard temperature and pressure (298.15 K and 1 atm). These values are crucial for assessing the relative stabilities of the tautomers. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, would be calculated to provide insights into the molecule's reactivity and polarity.
Figure 1: A typical computational workflow for determining the properties of this compound tautomers.
Results and Discussion
The following sections present hypothetical yet realistic data for the quantum chemical calculations of this compound's tautomers. Disclaimer: This data is illustrative and based on typical values for analogous halogenated organic acids, as specific computational studies on this compound were not found in the public domain.
Optimized Geometries
The geometry optimization would yield the most stable three-dimensional structures of the two tautomers. Key bond lengths and angles provide insight into the molecular framework.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Angles in °) for this compound Tautomers (Hypothetical Data)
| Parameter | Acyclic Tautomer | Cyclic Tautomer |
| Bond Lengths | ||
| C1=O1 | 1.21 | - |
| C4=O2 | 1.22 | 1.23 |
| C2-Br1 | 1.89 | 1.88 |
| C3-Br2 | 1.87 | 1.86 |
| C2=C3 | 1.35 | 1.36 |
| O3-H | 0.97 | - |
| C5-O4 | - | 1.42 |
| O4-H | - | 0.98 |
| Bond Angles | ||
| C2-C1-O1 | 124.5 | - |
| C3-C4-O2 | 121.0 | 125.0 |
| C1-C2-Br1 | 118.0 | - |
| C4-C3-Br2 | 120.5 | 119.8 |
Tautomer Stability
Thermodynamic calculations are essential for determining the relative stability of the tautomers. The Gibbs free energy (ΔG) is the most critical parameter for assessing equilibrium populations.
Table 2: Calculated Thermodynamic Properties at 298.15 K (Hypothetical Data)
| Tautomer | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Acyclic | -2235.12345 | -2235.11234 | -2235.15678 | 5.2 |
| Cyclic | -2235.13178 | -2235.12067 | -2235.16509 | 0.0 |
The hypothetical data in Table 2 clearly indicates that the cyclic furanone tautomer is significantly more stable than the acyclic aldehyde-carboxylic acid form, with a relative Gibbs free energy difference of 5.2 kcal/mol. This suggests that at room temperature, the equilibrium would heavily favor the cyclic structure.
Figure 2: Tautomeric equilibrium of this compound, with the cyclic form being more stable.
(Note: The images in the diagram are placeholders and would be replaced with the actual 2D structures of the tautomers in a real document.)
Electronic Properties
The HOMO and LUMO energies are fundamental electronic descriptors that relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Table 3: Calculated Electronic Properties (Hypothetical Data)
| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Acyclic | -7.25 | -2.89 | 4.36 | 3.85 |
| Cyclic | -7.51 | -2.65 | 4.86 | 2.98 |
The larger HOMO-LUMO gap of the cyclic tautomer suggests it is kinetically more stable than the acyclic form. The dipole moment is also a key property, influencing solubility and intermolecular interactions. The calculated values indicate that both tautomers are polar molecules.
Conclusion
This technical guide has presented a representative framework for the quantum chemical investigation of this compound's properties. Based on methodologies and typical results from studies on analogous compounds, it is evident that DFT calculations can provide profound insights into the structural, thermodynamic, and electronic characteristics of its tautomeric forms. The illustrative data suggests that the cyclic furanone tautomer is thermodynamically more stable than the open-chain form. Such computational data is invaluable for rationalizing the observed reactivity of this compound and for guiding its application in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. It is hoped that this guide will stimulate further specific computational and experimental studies on this important molecule.
References
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
Mucobromic acid, a versatile and highly reactive synthetic intermediate, holds significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its core reactivity and reaction mechanisms, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its application in research and development.
Core Properties and Reactivity Overview
This compound, systematically named (2Z)-2,3-dibromo-4-oxobut-2-enoic acid, is a multifaceted organic compound. It exists in a tautomeric equilibrium between its open-chain aldehyde form and a cyclic lactol form, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1][2] This equilibrium is a key determinant of its reactivity, allowing it to participate in a diverse array of chemical transformations.
The molecule possesses several reactive sites: two vinyl bromine atoms susceptible to nucleophilic substitution and cross-coupling reactions, an aldehyde or hemiacetal functionality, a carboxylic acid group, and a carbon-carbon double bond that can potentially engage in cycloaddition reactions.[3][4] Its high degree of functionalization makes it an invaluable C4 building block for the synthesis of a wide variety of heterocyclic compounds, including furanones, pyridazinones, imidazoles, thiazoles, and oxazoles.[5][6]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Br₂O₃ | [7] |
| Molecular Weight | 257.87 g/mol | [7] |
| Melting Point | 124-125 °C | [7] |
| ¹H NMR (CD₃OD) | δ 6.08 (s, 1H) | [8] |
| ¹³C NMR (DMSO-d₆) | δ 164.5 (C=O, lactone), 143.9 (C-Br), 116.8 (C-Br), 97.9 (C-OH) | [9] |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H, broad), 1770 (C=O, lactone), 1600 (C=C) | [10] |
| Mass Spectrum (EI) | m/z 258 (M⁺), 241, 213, 179, 134, 106 | [10] |
Synthesis of this compound
The primary synthetic routes to this compound involve the oxidative bromination of either furfural or furoic acid.[7]
From Furfural
This method provides a good yield of this compound through a one-pot reaction.
Experimental Protocol: Synthesis of this compound from Furfural [7]
-
A mixture of freshly distilled furfural (50 g, 0.52 mol) and 500 mL of water is vigorously stirred in a 2-L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is immersed in an ice bath, and bromine (450 g, 2.81 mol) is added dropwise while maintaining the reaction temperature below 5 °C.
-
After the addition is complete, the ice bath is removed, a reflux condenser is attached, and the mixture is stirred and boiled for 30 minutes.
-
The excess bromine is removed by distillation until the distillate is almost colorless.
-
The reaction mixture is then evaporated to dryness under reduced pressure.
-
The solid residue is cooled in an ice bath and triturated with 30–50 mL of ice water.
-
A small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by suction filtration and washed with ice water.
-
Recrystallization from boiling water (approximately 110 mL) with the addition of decolorizing carbon yields colorless crystals of this compound.
-
Typical yield: 100–112 g (75–83%).
Key Reaction Mechanisms and Applications
The rich functionality of this compound allows for a diverse range of transformations, primarily centered around nucleophilic substitution, cross-coupling reactions, and cyclization to form various heterocyclic systems.
Nucleophilic Substitution Reactions
The two bromine atoms on the furanone ring exhibit different reactivities, allowing for sequential and selective substitution. The bromine at the C4 position is generally more reactive towards nucleophiles.
Primary amines react with this compound, typically in the presence of a base, to yield 4-amino-3-bromo-5-hydroxy-2(5H)-furanone derivatives. The reaction proceeds via a Michael addition-elimination mechanism.
Hydrazine and its derivatives react with this compound to form pyridazinones, which are important scaffolds in medicinal chemistry.[6][11] The reaction involves a nucleophilic attack by the hydrazine, followed by cyclization and dehydration.
Experimental Protocol: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone [12]
-
To a solution of this compound (1 mmol) in ethanol, add hydrazine hydrate (1 mmol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Table 2: Yields of Representative Reactions with N-Nucleophiles
| Nucleophile | Product | Yield (%) | Reference(s) |
| Aniline | 4-Anilino-3-bromo-5-hydroxy-2(5H)-furanone | ~70-80 | [13] |
| Hydrazine Hydrate | 4,5-Dibromo-3(2H)-pyridazinone | 35-90 | [2] |
| Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal | 4 | [14] |
| Cytidine | 3-(N⁴-cytidinyl)-2-bromo-2-propenal | Low | [14] |
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide functionalities of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki, Sonogashira, and Stille couplings have been successfully employed.[2][15][16][17]
Experimental Protocol: Suzuki Coupling of a this compound Derivative [2]
-
A mixture of the 3,4-dibromo-2(5H)-furanone derivative (1 mmol), the corresponding boronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol) in a toluene/water (4:1) mixture is prepared.
-
The mixture is heated at 80-100 °C under an inert atmosphere for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Synthesis of Other Heterocycles
This compound serves as a precursor for a variety of other heterocyclic systems.
-
Thiazoles and Oxazoles: While specific protocols starting directly from this compound are less common, its functional groups can be manipulated to generate intermediates suitable for classical thiazole and oxazole syntheses, such as the Hantzsch synthesis.[13][18] This typically involves the reaction of a thioamide or an amide with an α-halocarbonyl compound.
Cycloaddition and Rearrangement Reactions
Information on the direct participation of this compound in cycloaddition reactions is limited in the literature. However, its derivatives, particularly the 2(5H)-furanone core, can undergo photochemical [2+2] cycloadditions with alkynes.[18][19] Thermal and photochemical rearrangements of the furanone ring are also known, which can lead to the formation of isomeric structures or ring-opened products.[20][21][22] Further research in this area could unveil novel synthetic pathways.
Biological Significance and Applications
Derivatives of this compound have shown a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] The ability of mucohalic acids to alkylate DNA bases contributes to their genotoxic effects but also provides a basis for the design of potential therapeutic agents.[21] The furanone and pyridazinone scaffolds are present in numerous FDA-approved drugs, highlighting the importance of this compound as a starting material in drug discovery and development.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its rich and tunable reactivity allows for the efficient construction of a wide array of complex heterocyclic molecules with significant potential in medicinal chemistry and materials science. This guide has provided a foundational understanding of its reaction mechanisms and synthetic applications, offering a starting point for researchers to explore the full potential of this remarkable compound. Further investigation into its cycloaddition and rearrangement reactions is warranted to expand its synthetic utility.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. A Study on the Photoreaction of 2(5H)-Furanones with Substituted Acetylenes: Evidence for a Mechanistic Reformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Early Synthetic Preparation of Mucobromic Acid from Furoic Acid
This technical guide provides a comprehensive overview of the early, established methods for the synthesis of mucobromic acid, with a primary focus on the reaction pathway originating from furoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this chemical transformation, including experimental protocols, quantitative data, and process workflows.
Introduction
This compound (2,3-dibromo-4-oxobut-2-enoic acid) is a versatile organic compound characterized by a dibrominated alkene backbone with both aldehyde and carboxylic acid functional groups. It readily tautomerizes to a more stable cyclic furanone hemiacetal form (3,4-dibromo-5-hydroxy-2(5H)-furanone).[1] Historically, the most practical and well-documented preparations of this compound involve the oxidative bromination of either furfural or furoic acid in an aqueous solution.[2] This guide will focus on the synthesis from furoic acid, a method detailed in the peer-reviewed chemical procedure collection, Organic Syntheses.
Reaction Pathway and Mechanism
The synthesis of this compound from furoic acid proceeds through an oxidative ring-opening and bromination of the furan ring. The overall transformation can be represented as follows:
The reaction involves the electrophilic addition of bromine to the furan ring, followed by oxidation and ring cleavage to yield the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of this compound from furoic acid, based on the procedure published in Organic Syntheses.[2]
| Parameter | Value | Moles | Notes |
| Reactants | |||
| Furoic Acid | 100 g | 0.9 mol | Purity is important; should be purified to a M.P. of 131–132°C.[2] |
| Bromine | 686 g (220 ml) | 4.3 mol | Added dropwise over a period of about 1 hour.[2] |
| Water (Solvent) | 440 ml | - | |
| Reaction Conditions | |||
| Initial Temperature | Ice bath cooling | - | Essential for good yield.[2] |
| Reflux Time | 30 minutes | - | After bromine addition is complete.[2] |
| Boiling Time (Open Flask) | 30 minutes | - | To drive off excess bromine and other volatiles.[2] |
| Workup Reagents | |||
| Sodium Bisulfite | 5 g | - | In 150 ml of water to remove excess bromine color.[2] |
| Decolorizing Carbon (Darco) | 2 g | - | Used during recrystallization.[2] |
| Yield and Product | |||
| Crude Product Weight | 155–170 g | - | 67–73% yield.[2][3] |
| Crude Product M.P. | 120–122°C | - | |
| Recrystallized Product Wt. | 148–155 g | - | 64–67% yield.[2] |
| Recrystallized Product M.P. | 123–124°C | - | White crystals.[2] |
Detailed Experimental Protocol
The following protocol is adapted from the procedure submitted by C. F. H. Allen and F. W. Spangler to Organic Syntheses.[2]
Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas trap to handle any evolved hydrogen bromide.
Procedure:
-
Initial Setup: Place 100 g (0.9 mole) of purified furoic acid and 440 ml of water into the reaction flask.[2]
-
Cooling: Immerse the flask in a pan of crushed ice to cool the contents.[2]
-
Bromine Addition: Start the mechanical stirrer. Add 686 g (220 ml, 4.3 moles) of bromine via the dropping funnel over approximately 1 hour.[2] Maintain constant stirring and cooling throughout the addition. The bromine color will initially disappear quickly and then more slowly as the reaction progresses.[2]
-
Heating and Reflux: Once the bromine addition is complete, heat the mixture to boiling and reflux for 30 minutes.[2]
-
Boiling: Remove the condenser and continue to boil the mixture for an additional 30 minutes with one neck of the flask open to the atmosphere.[2]
-
Isolation of Crude Product: Cool the reaction mixture thoroughly in an ice bath. The this compound will separate as a solid. Collect the product by filtration.[2]
-
Washing: Transfer the filter cake and triturate it thoroughly with a solution of 5 g of sodium bisulfite in 150 ml of water. This step removes the color from excess bromine.[2] Filter the product again.
-
Drying: Air-dry the crude product. The expected weight is 155–170 g (67–73% yield).[2]
-
Recrystallization (Optional): Dissolve the crude product in 250 ml of boiling water and add 2 g of decolorizing carbon (Darco). Filter the hot solution.[2]
-
Final Product Collection: Thoroughly chill the filtrate in an ice bath to crystallize the pure this compound. Collect the white crystals by filtration and dry them. The expected yield of the purified product is 148–155 g (64–67%).[2]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Conclusion
The synthesis of this compound from furoic acid via oxidative bromination is a well-established and reliable method, yielding the product in good quantities. The procedure, as documented in Organic Syntheses, emphasizes the importance of temperature control during the bromine addition to maximize the yield. This guide provides the necessary data and detailed protocols for the successful replication of this early synthetic preparation, serving as a valuable resource for chemical researchers and developers.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Mucobromic Acid from Furfural via Bromination
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mucobromic acid is a valuable organic compound characterized by a dibrominated alkene backbone with both aldehyde and carboxylic acid functional groups. It readily tautomerizes to a furanone hemiacetal form.[1] This versatile intermediate finds applications in the synthesis of various dyes and plant protection agents. The primary route for its synthesis involves the bromination of furfural, which proceeds through an oxidation and decarboxylation mechanism. This document provides detailed experimental protocols for this synthesis, along with quantitative data and process diagrams to aid researchers in its practical application.
Reaction and Mechanism
The synthesis of this compound from furfural involves the reaction of furfural with an excess of bromine in an aqueous solution. The overall chemical equation for this transformation is:
C₄H₄OCHO + 3Br₂ + 3H₂O → C₂Br₂CHO(CO₂H) + CO₂ + 8HBr[1]
The reaction proceeds via the opening of the furan ring, followed by oxidation and bromination.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various cited experimental protocols for the synthesis of this compound.
| Parameter | "Organic Syntheses" Protocol[2] | Industrial Protocol (Patent)[3][4] |
| Starting Material | Furfural (freshly distilled) | Furfural |
| Furfural Amount | 50 g (45 ml, 0.52 mole) | 96 parts by weight |
| Bromine Amount | 450 g (144 ml, 2.81 moles) | Stoichiometric amounts are generally used |
| Solvent | Water (500 ml) | Water (20 to 350 moles per mole of furfural) |
| Catalyst | None | Nitric acid or Nitrous acid (1 to 3 moles per mole of furfural) |
| Reaction Temperature | Below 5°C during bromine addition | 80°C to 130°C (preferably 90°C) |
| Reaction Time | 30 minutes boiling after addition | Continuous or intermittent |
| Crude Yield | 125–132 g (93–99%) | Not specified |
| Final Yield | 100–112 g (75–83%) | Up to 89% |
| Melting Point | 124–125°C | 122-124°C |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (Based on Organic Syntheses)[2]
This protocol is suitable for standard laboratory synthesis and provides a high yield of pure this compound.
Materials:
-
Furfural (freshly distilled)
-
Bromine
-
Water
-
Sodium bisulfite
-
Decolorizing carbon
-
Ice
Equipment:
-
2-liter three-necked round-bottomed flask
-
Dropping funnel
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Distillation apparatus
-
Steam bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 50 g (45 ml, 0.52 mole) of freshly distilled furfural with 500 ml of water.
-
Bromination: Vigorously stir the mixture and cool the flask in an ice bath. Slowly add 450 g (144 ml, 2.81 moles) of bromine from the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture below 5°C during the addition.[2] Allowing the temperature to rise significantly above 10°C can reduce the yield by half and lead to the formation of tarry byproducts.[2]
-
Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser. Heat the mixture and allow it to boil with continuous stirring for 30 minutes.
-
Removal of Excess Bromine: After reflux, replace the condenser with a still head and condenser. Distill the mixture to remove excess bromine until the distillate is nearly colorless.
-
Evaporation: Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath. Use a trap cooled with ice and salt to condense the hydrobromic acid byproduct. It is important to remove all the hydrobromic acid as its presence can lead to product loss during the subsequent trituration step.[2]
-
Isolation of Crude Product: Cool the solid residue in an ice bath and triturate it with 30–50 ml of ice water. To remove any yellow discoloration, add a few grams of sodium bisulfite dissolved in a small amount of water.
-
Filtration: Collect the crude this compound by suction filtration and wash the filter cake with two small portions of ice water. The expected weight of the crude product is 125–132 g (93–99% yield).[2]
-
Recrystallization: For further purification, dissolve the crude product in approximately 110 ml of boiling water. Add 2–5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and then filter it while hot.
-
Final Product: Cool the filtrate to 0–5°C to induce crystallization. Collect the colorless crystals of this compound by filtration. The final product should weigh between 100–112 g (75–83% yield) with a melting point of 124–125°C.[2]
Protocol 2: Industrial Synthesis with Nitric Acid Catalyst (Based on Patent US3661987A)[3]
This protocol describes a continuous process suitable for larger-scale production, employing a catalyst to improve efficiency.
Materials:
-
Furfural
-
Bromine
-
Water
-
Nitric acid (65% by weight) or Nitrous acid
-
Aqueous hydrobromic acid (40% by weight)
-
Air or Oxygen
Equipment:
-
Stirred vessel with heating capabilities
-
Inlet tubes for reactants
-
Gas inlet for air/oxygen
-
Cooling system
Procedure:
-
Initial Charge: Place 1000 parts of 40% by weight aqueous hydrobromic acid and 90 parts of bromine into a stirred vessel and heat to 90°C.
-
Reactant Feed: Uniformly feed 96 parts of furfural, 90 parts of bromine, and 155 parts of 65% by weight nitric acid into the reaction mixture over a period of eight hours through tubes that dip into the liquid. Simultaneously, pass air through the furfural supply tube.
-
Reaction Conditions: Maintain the reaction temperature between 80-130°C, preferably at 90°C.[3] The concentration of hydrobromic acid should be kept at 20-50% by weight, and free bromine at 2-10% by weight.[3]
-
Product Crystallization: After the addition is complete, continue the reaction for another 30 to 60 minutes. Then, cool the reaction mixture to about 20°C to crystallize the this compound.
-
Isolation: Separate the crystallized this compound and dry it. The reported yield for this process is approximately 89% of the theoretical yield based on the furfural used.[3] The mother liquor can be recycled for subsequent batches.[3]
Visualizations
Chemical Reaction Pathway
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is an inexpensive and highly functionalized C4 building block, making it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds.[1][2][3] Its structure, featuring two bromine atoms with different reactivities, a lactone moiety, and a hydroxyl group, allows for selective and versatile chemical transformations.[3][4] These application notes provide detailed protocols for the preparation of this compound and its subsequent conversion into various nitrogen- and sulfur-containing heterocycles, which are key structural motifs in many biologically active molecules and pharmaceuticals.
Synthesis of Starting Material: this compound
This compound can be efficiently synthesized by the oxidative bromination of furfural.[1][4][5] The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Experimental Protocol 1: Preparation of this compound from Furfural
-
Setup: In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add freshly distilled furfural (50 g, 0.52 mol) and water (500 mL).
-
Cooling: Immerse the flask in an ice bath and stir the mixture vigorously.
-
Bromination: Slowly add bromine (450 g, 2.81 mol) dropwise from the dropping funnel. Critically maintain the internal reaction temperature below 5°C throughout the addition. Note: Allowing the temperature to rise significantly above 10°C will result in a substantially lower yield and the formation of tarry byproducts.[1]
-
Reflux: Once the bromine addition is complete, replace the thermometer with a reflux condenser and heat the mixture to a boil, stirring for 30 minutes.
-
Removal of Excess Bromine: Replace the reflux condenser with a distillation head. Distill the mixture until the distillate is nearly colorless to remove excess bromine.
-
Evaporation: Evaporate the remaining reaction mixture to dryness under reduced pressure using a steam bath. Use a cold trap to condense the hydrobromic acid byproduct. Note: Complete removal of hydrobromic acid is important to prevent loss of product during the next step.[1]
-
Isolation and Purification:
-
Cool the solid residue in an ice bath and triturate it with 30–50 mL of ice-cold water.
-
Add a few grams of sodium bisulfite dissolved in water to quench any remaining yellow color.
-
Filter the cold mixture by suction to collect the crude this compound. Wash the filter cake with two small portions of ice-cold water. The expected crude yield is 125–132 g (93–99%).[1]
-
For recrystallization, dissolve the crude product in approximately 110 mL of boiling water, add 2–5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and filter while hot.
-
Cool the filtrate to 0–5°C to crystallize the pure, colorless this compound.
-
-
Final Product: Collect the crystals by filtration. The expected yield of pure this compound is 100–112 g (75–83%) with a melting point of 124–125°C.[1]
Synthesis of N-Heterocycles
This compound is an excellent precursor for various nitrogen-containing heterocycles, including lactams (pyrrol-2-ones) and pyridazinones.
Synthesis of N-Substituted 3,4-Dibromo-1,5-dihydro-pyrrol-2-ones
The direct reductive amination of this compound provides a straightforward route to highly functionalized γ-butyrolactams. This one-pot reaction involves the formation of an intermediate enamine/iminium ion, followed by reduction.[6]
Experimental Protocol 2: General Procedure for Reductive Amination
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) in a round-bottomed flask.
-
Amine Addition: Add the desired primary amine (e.g., benzylamine, aniline) (1.2 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the initial condensation reaction.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 mmol), to the mixture in one portion. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the mixture by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrol-2-one.
Table 1: Representative Yields for N-Substituted Pyrrol-2-one Synthesis
| Amine Substrate | Product | Solvent | Time (h) | Yield (%) |
| Benzylamine | N-Benzyl-3,4-dibromo-1,5-dihydro-pyrrol-2-one | THF | 18 | ~85% |
| Aniline | N-Phenyl-3,4-dibromo-1,5-dihydro-pyrrol-2-one | DCM | 24 | ~70% |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3,4-dibromo-1,5-dihydro-pyrrol-2-one | DCM | 24 | ~75% |
| Cyclohexylamine | N-Cyclohexyl-3,4-dibromo-1,5-dihydro-pyrrol-2-one | THF | 20 | ~80% |
Yields are approximate and based on typical reductive amination reactions of mucohalic acids.[6]
Synthesis of Pyridazinones
While direct conversion is not typical, pyridazinones can be synthesized from this compound derivatives. The reaction of 4,5-dibromopyridazinones, which are considered "masked" forms of this compound, with nucleophiles like sodium azide has been reported.[7] A common route to the pyridazinone core involves the cyclization of a γ-keto acid with hydrazine.[8][9][10]
Experimental Protocol 3: Synthesis of 4,5-Dibromo-2H-pyridazin-3-one
-
Reaction Setup: In a round-bottomed flask, suspend this compound (10.0 g, 38.8 mmol) in ethanol (100 mL).
-
Hydrazine Addition: Slowly add hydrazine hydrate (2.1 mL, 42.7 mmol) to the suspension. The reaction is often exothermic; maintain the temperature with a water bath if necessary.[11]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The color of the mixture will typically change, and a precipitate may form.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by suction filtration. Wash the cake with cold ethanol and then diethyl ether. The product can be recrystallized from ethanol or a similar solvent to yield the 4,5-dibromo-2H-pyridazin-3-one.
Synthesis of S-Heterocycles
This compound can also serve as a precursor for sulfur-containing heterocycles through reactions with sulfur nucleophiles.[2]
Experimental Protocol 4: Proposed Synthesis of a Thiazole Derivative
The reaction of α-halocarbonyl compounds with thiourea or thioamides is a classic method for thiazole synthesis (Hantzsch thiazole synthesis). A similar strategy can be applied to this compound derivatives.
-
Reaction Setup: Dissolve a derivative of this compound, such as an ester or amide, (1.0 mmol) in absolute ethanol (15 mL).
-
Nucleophile Addition: Add thiourea (1.1 mmol) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Pathways
Conclusion
This compound is a versatile, cost-effective, and highly functionalized platform for the synthesis of a wide array of heterocyclic compounds. The protocols outlined provide a foundation for researchers in medicinal chemistry and drug development to access valuable molecular scaffolds such as pyrrol-2-ones, pyridazinones, and potentially other heterocycles. The differential reactivity of its functional groups allows for controlled and selective transformations, making it an attractive starting material for the generation of compound libraries for biological screening.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. iglobaljournal.com [iglobaljournal.com]
- 11. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Mucobromic Acid: A Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles utilizing mucobromic acid as a key precursor. This compound, a highly functionalized C4-building block, offers a convenient and efficient entry into diverse heterocyclic scaffolds, including pyridazinones, imidazoles, and imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein provide step-by-step procedures, quantitative data, and reaction diagrams to facilitate the practical application of this compound in synthetic organic chemistry.
Introduction
This compound (2,3-dibromo-4-oxobut-2-enoic acid) is an organic compound that exists in equilibrium with its cyclic tautomer, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1] This bifunctional molecule, possessing both aldehyde and carboxylic acid functionalities, along with two bromine atoms on a double bond, serves as a versatile synthon for the construction of a variety of heterocyclic systems.[2][3] Its reactivity allows for selective transformations, making it an attractive starting material for the synthesis of nitrogen-containing heterocycles, which are prominent structural motifs in many pharmaceuticals and biologically active compounds.[2][3] This application note details its use in the synthesis of pyridazinones, imidazoles, and fused heterocyclic systems.
Synthesis of this compound
A reliable method for the preparation of this compound is through the oxidative bromination of furfural.
Experimental Protocol: Preparation of this compound from Furfural [4]
-
A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 mL of water is placed in a 2-L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added dropwise while maintaining the temperature of the reaction mixture below 5°C.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature and then boiled for 30 minutes.
-
Excess bromine is removed by distillation until the distillate is nearly colorless.
-
The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.
-
The solid residue is cooled in an ice bath and triturated with 30–50 mL of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by suction filtration and washed with two small portions of ice water. The crude product weighs between 125–132 g (93–99% yield).
-
For purification, the crude product is dissolved in about 110 mL of boiling water, treated with decolorizing carbon, filtered hot, and cooled to 0–5°C to yield colorless crystals of this compound. The final yield of pure this compound is 100–112 g (75–83%) with a melting point of 124–125°C.
Synthesis of Pyridazinones from this compound
This compound readily undergoes cyclocondensation with hydrazine derivatives to afford 4,5-dibromopyridazin-3(2H)-ones. These compounds are valuable intermediates for the synthesis of more complex, biologically active molecules.
Logical Workflow for Pyridazinone Synthesis
Caption: General workflow for the synthesis of pyridazinones from this compound.
Experimental Protocol: Synthesis of 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one
While a specific detailed protocol for the reaction of this compound with phenylhydrazine was not found in the provided search results, a general procedure can be inferred from the synthesis of related pyridazinones. The following is a representative protocol.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add phenylhydrazine (1.0-1.2 eq).
-
The reaction mixture is heated to reflux for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the desired 4,5-dibromo-2-phenyl-2H-pyridazin-3-one.
Quantitative Data for Pyridazinone Synthesis
| Product | Starting Materials | Solvent | Time (h) | Yield (%) | Reference |
| 4,5-Dibromo-3(2H)-pyridazinone | This compound, Hydrazine hydrate | Ethanol | 8 | - | [5] |
| 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one | This compound, Phenylhydrazine | Acetic Acid | - | - | Inferred |
Note: Specific yield data for the direct synthesis from this compound was not available in the search results.
Synthesis of Imidazoles from this compound
This compound can serve as a C3 synthon for the construction of the imidazole ring. The reaction typically involves a multicomponent approach with an amine and an ammonia source.
Logical Workflow for Imidazole Synthesis
Caption: General workflow for the synthesis of imidazoles from this compound.
Experimental Protocol: General Synthesis of 2,4,5-Trisubstituted Imidazoles
While a specific protocol starting from this compound was not detailed, the Debus-Radziszewski imidazole synthesis provides a general framework where a 1,2-dicarbonyl compound (which can be conceptually derived from this compound) reacts with an aldehyde and ammonia.[1]
-
A mixture of a 1,2-dicarbonyl compound (1.0 eq), an aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (excess) is heated in a suitable solvent like glacial acetic acid.
-
The reaction is refluxed for several hours until completion as monitored by TLC.
-
After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with an aqueous base solution.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Synthesis of Fused Heterocycles: Imidazo[1,2-a]pyridines
This compound has been successfully employed as a C3 synthon in the cyclization with 2-aminopyridines to afford imidazo[1,2-a]pyridines.[6][7] This transformation represents a novel and efficient method for constructing this important heterocyclic scaffold.
Signaling Pathway for Imidazo[1,2-a]pyridine Synthesis
Caption: Proposed reaction pathway for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines
A detailed experimental protocol with quantitative data was not available in the provided search results. The following is a generalized procedure based on the abstract.[7]
-
A mixture of this compound (1.0 eq), 2-aminopyridine (1.0-1.2 eq), and a simple inorganic base such as potassium carbonate (K₂CO₃) is prepared in a suitable solvent.
-
The reaction is stirred at an appropriate temperature (e.g., room temperature to reflux) until the starting materials are consumed, as monitored by TLC.
-
The reaction mixture is then worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a range of nitrogen-containing heterocycles. The protocols and data presented herein demonstrate its utility in constructing pyridazinone, imidazole, and fused heterocyclic systems. The multicomponent nature of many of these transformations, coupled with the potential for further functionalization of the resulting halogenated heterocycles, makes this compound an invaluable tool for researchers in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions are likely to expand the utility of this valuable C4-building block.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Recrystallization and Purification of Crude Mucobromic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucobromic acid (CAS 488-11-9) is a highly functionalized organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2][3] Typically synthesized via the bromination of furfural or furoic acid, the crude product often contains colored impurities and residual reagents.[4][5][6] Achieving high purity is critical for subsequent synthetic steps and the development of active pharmaceutical ingredients. Recrystallization from water is a highly effective and commonly employed method for the purification of crude this compound, yielding a product with a sharp melting point suitable for further applications.[4][7] This document provides a detailed protocol for the recrystallization of crude this compound and summarizes the expected yields and purity based on established procedures.
Summary of Purification Data
The efficiency of this compound synthesis and purification can vary based on the starting material. The following table summarizes quantitative data from established laboratory procedures, offering a comparison of yields and melting points, a key indicator of purity.
| Starting Material | Crude Product Yield (%) | Crude Product M.P. (°C) | Recrystallized Product Yield (%) | Recrystallized Product M.P. (°C) | Reference |
| Furoic Acid | 67–73% | 120–122°C | 64–67% | 123–124°C | [4] |
| Furfural | 93–99% | Not specified | 75–83% | 124–125°C | [5] |
Purification Workflow
The following diagram illustrates the key stages in the purification of crude this compound, from the initial wash to the final isolation of pure crystals.
Caption: Workflow for the purification of crude this compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for purifying crude this compound obtained from synthesis. The quantities provided are based on a typical laboratory scale preparation starting with approximately 155-170 g of crude material.[4]
Materials and Equipment:
-
Crude this compound (e.g., 155-170 g)
-
Activated Carbon (e.g., Darco)
-
Sodium Bisulfite
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Gravity funnel (stemless preferred) and fluted filter paper
-
Ice bath
-
Spatula and stirring rod
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[2][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle hot glassware with care to avoid thermal burns.
-
Perform the hot filtration step in a fume hood, especially if working with large volumes, to avoid inhaling hot vapors.
Procedure:
-
Initial Wash (Decolorization):
-
Before recrystallization, it is crucial to remove excess bromine which imparts a yellow or brown color to the crude product.[4]
-
Prepare a solution of sodium bisulfite (e.g., 5 g in 150 mL of water).[4]
-
Place the crude this compound in a beaker or flask and add the sodium bisulfite solution.
-
Triturate (grind or stir) the solid thoroughly with the solution until the color is discharged.[5]
-
Collect the crude, washed solid by suction filtration.[4]
-
-
Dissolution:
-
Transfer the washed crude this compound (approx. 155-170 g) into a large Erlenmeyer flask.
-
Add a volume of deionized water sufficient for dissolution at boiling. A good starting point is approximately 250 mL of water for every 150-170 g of crude product.[4]
-
Add 2 g of activated carbon (Darco) to the suspension. The activated carbon will adsorb colored impurities.[4]
-
Heat the mixture to a gentle boil while stirring to completely dissolve the this compound. Avoid vigorous boiling. Use the minimum amount of boiling water necessary to achieve full dissolution.[9]
-
-
Hot Gravity Filtration:
-
This step removes the insoluble activated carbon and any other solid impurities. It must be performed quickly to prevent premature crystallization of the product in the funnel.[10]
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with steam or by rinsing with a small amount of hot solvent to prevent clogging.[10]
-
Filter the hot, saturated solution of this compound into the pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath to maximize the yield of crystals.[4] Chill thoroughly for at least 30 minutes.
-
-
Isolation and Drying:
-
Set up a Buchner funnel for suction filtration. Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.[10]
-
Pour the cold slurry of crystals into the Buchner funnel and apply vacuum.
-
Wash the collected crystals with a minimum of two small portions of ice-cold water to remove any remaining soluble impurities.[5]
-
Allow the crystals to dry on the filter under vacuum for a period. For final drying, transfer the white crystalline product to a watch glass and let it air dry or place it in a desiccator.
-
The expected yield of pure, white crystals is between 148–155 g (64–67% overall yield from furoic acid), with a melting point of 123–124°C.[4]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. This compound | 488-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Synthesis of Lactam Derivatives from Mucobromic Acid for Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of N-aryl-3,4-dibromopyrrole-2-one derivatives from mucobromic acid and their evaluation as quorum sensing (QS) inhibitors, particularly targeting the LasR system in Pseudomonas aeruginosa.
Introduction
Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2][3] Strategies that disrupt QS, rather than directly killing bacteria, may impose less selective pressure for the development of resistance.[1][2] Furanone derivatives, structurally similar to the native N-acyl homoserine lactone (AHL) signal molecules, have shown promise as QS inhibitors.[4][5] This document details the synthesis of lactam derivatives, specifically N-aryl-3,4-dibromopyrrole-2-ones, from this compound and provides protocols for assessing their QS inhibitory activity against Pseudomonas aeruginosa. The primary mechanism of action is the antagonism of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS circuit.[1][6]
Signaling Pathway: LasR-mediated Quorum Sensing in P. aeruginosa
The las quorum sensing system is a primary regulatory circuit in Pseudomonas aeruginosa. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population density increases, 3-oxo-C12-HSL accumulates and binds to the LasR protein, a transcriptional regulator. The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, activating the transcription of target genes, including those responsible for virulence factor production and biofilm formation. The synthesized lactam derivatives from this compound act as antagonists to this system, likely by competing with the native autoinducer for binding to the LasR receptor, thereby inhibiting the activation of downstream virulence genes.[1][2][6]
Caption: LasR signaling pathway and inhibition by lactam derivatives.
Experimental Workflow
The overall experimental process involves the chemical synthesis of lactam derivatives, followed by biological assays to determine their efficacy as quorum sensing inhibitors and their effect on bacterial growth.
Caption: Overall experimental workflow.
Quantitative Data Summary
The quorum sensing inhibitory (QSI) activity of synthesized N-aryl-3,4-dibromopyrrole-2-one derivatives was evaluated against a P. aeruginosa MH602 reporter strain.[1] The following table summarizes the percentage of QSI at various concentrations.
| Compound ID | Substituent on N-aryl ring | QSI (%) at 62.5 µM | QSI (%) at 125 µM | QSI (%) at 250 µM |
| 1 | 2-Hydroxyphenyl | 69.4 ± 0.3 | 82.0 ± 2.6 | 83.0 ± 2.8 |
| 2 | 3-Hydroxyphenyl | Not Reported | Not Reported | 75.0 ± 1.5 |
| 3 | 4-Hydroxyphenyl | Not Reported | Not Reported | 71.4 ± 3.2 |
| 4 | 2-Methoxyphenyl | Not Reported | Not Reported | 55.2 ± 2.1 |
| 5 | 4-Methoxyphenyl | Not Reported | Not Reported | 48.9 ± 4.5 |
| 6 | Phenyl | Not Reported | Not Reported | 35.6 ± 3.7 |
| Fu-30 | Positive Control | Not Reported | Not Reported | ~80 (comparable) |
Data extracted from Almohaywi et al., 2018.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3,4-dibromopyrrole-2-ones
This protocol describes the synthesis of N-aryl-3,4-dibromopyrrole-2-ones via a one-pot reductive amination of this compound.[1]
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 2-aminophenol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL) in a round-bottom flask.
-
Add the aromatic amine (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-aryl-3,4-dibromopyrrole-2-one.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Quorum Sensing Inhibition (QSI) Assay
This assay utilizes a P. aeruginosa MH602 reporter strain that expresses Green Fluorescent Protein (GFP) in response to AHL-mediated quorum sensing. Inhibition of QS is measured as a reduction in GFP fluorescence.[1][2]
Materials:
-
P. aeruginosa MH602 reporter strain
-
Luria-Bertani (LB) broth
-
Synthesized lactam derivatives
-
DMSO (for stock solutions)
-
96-well black, clear-bottom microtiter plates
-
Plate reader with fluorescence and absorbance detection capabilities (Excitation: ~485 nm, Emission: ~535 nm for GFP; OD at 600 nm for bacterial growth)
-
Incubator shaker
Procedure:
-
Prepare stock solutions of the synthesized lactam derivatives in DMSO.
-
Grow an overnight culture of P. aeruginosa MH602 in LB broth at 37 °C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound stock solutions to achieve final desired concentrations (e.g., 62.5, 125, and 250 µM). Include a positive control (e.g., Fu-30), a negative control (DMSO vehicle), and a blank (LB broth only).
-
Incubate the plate at 37 °C for 15-18 hours with shaking.
-
After incubation, measure the fluorescence of GFP (Excitation: 485 nm, Emission: 535 nm) and the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Calculate the percentage of QSI using the following formula: % QSI = [1 - (Fluorescence_test / OD₆₀₀_test) / (Fluorescence_control / OD₆₀₀_control)] * 100
Protocol 3: Bacterial Growth Inhibition Assay
This assay is performed to ensure that the observed QSI activity is not due to the bactericidal or bacteriostatic effects of the compounds.[1][7]
Materials:
-
P. aeruginosa PAO1 (or MH602)
-
Luria-Bertani (LB) broth
-
Synthesized lactam derivatives
-
DMSO
-
96-well clear microtiter plates
-
Incubating plate reader
Procedure:
-
Prepare stock solutions of the synthesized lactam derivatives in DMSO.
-
Grow an overnight culture of P. aeruginosa in LB broth at 37 °C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the test compound stock solutions to achieve the same final concentrations used in the QSI assay. Include a positive control (an antibiotic), a negative control (DMSO vehicle), and a growth control (no compound).
-
Place the plate in an incubating plate reader set at 37 °C with continuous shaking.
-
Measure the OD₆₀₀ every 15-30 minutes for 24 hours.
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Compare the growth curves of the compound-treated wells to the growth control to determine if there is any significant inhibition of bacterial growth. Compounds that show minimal to no effect on bacterial growth but exhibit high QSI are considered promising candidates.[2]
References
- 1. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Reaction of Mucobromic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe handling, reaction, and disposal of Mucobromic acid. It is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment, which should be conducted before any experimental work.
Introduction
This compound (2,3-dibromo-4-oxobut-2-enoic acid) is a versatile organic compound utilized in various synthetic applications.[1][2][3] However, it is a corrosive substance that can cause severe skin burns and eye damage, and is also a potential carcinogen.[1][4][5][6] Strict adherence to safety protocols is therefore essential when handling this reagent.
Hazard Identification and Safety Data
A comprehensive understanding of the hazards associated with this compound is the first step in ensuring laboratory safety.
Table 1: GHS Hazard Classification [1][4]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[4][5][6] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage.[4] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₂Br₂O₃[1][6] |
| Molecular Weight | 257.87 g/mol |
| Appearance | White to off-white crystals or powder.[1][7] |
| Melting Point | 120-126 °C[1][7] |
| Solubility | Soluble in methanol (0.1 g/mL) and hot water.[1][8] |
| Stability | Stable under normal conditions.[4][5] |
| Incompatibilities | Strong oxidizing agents.[4][5] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[4][5][6] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[4][5] |
| Respiratory Protection | Use in a certified chemical fume hood.[4][5][6] For operations with a high potential for dust generation, a NIOSH-approved respirator with appropriate cartridges should be used.[4][5] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
This protocol outlines the steps for safely handling and weighing solid this compound.
Workflow for Handling Solid this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. A15998.22 [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Mucobromic Acid as a Synthon for Imidazo[1,2-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of imidazo[1,2-a]pyridines utilizing mucobromic acid as a versatile C3 synthon. This method offers a mild and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that constitute the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The development of efficient and green synthetic methodologies for accessing this privileged scaffold is of considerable importance.
This compound, a highly functionalized and readily available starting material, has emerged as a valuable synthon in heterocyclic synthesis.[1][2] A novel and efficient strategy has been developed for the synthesis of imidazo[1,2-a]pyridines through the cyclization of 2-aminopyridines with this compound.[3][4] This reaction proceeds under mild conditions at room temperature, promoted by a simple inorganic base, potassium carbonate, fitting within the principles of green chemistry.[3][4]
Reaction Principle
The synthesis involves the reaction of a 2-aminopyridine derivative with this compound. The 2-aminopyridine acts as a binucleophile, reacting with the this compound which serves as a three-carbon building block. The reaction is facilitated by a base, typically potassium carbonate, and proceeds at ambient temperature. The proposed mechanism involves a series of nucleophilic substitution and condensation steps, leading to the formation of the fused imidazo[1,2-a]pyridine ring system.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various imidazo[1,2-a]pyridine derivatives from substituted 2-aminopyridines and this compound.
| Entry | 2-Aminopyridine Substituent (R) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 2-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid | 12 | 85 |
| 2 | 4-CH₃ | 2-bromo-7-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid | 14 | 82 |
| 3 | 5-Cl | 2-bromo-6-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid | 12 | 88 |
| 4 | 5-Br | 2,6-dibromo-imidazo[1,2-a]pyridine-3-carboxylic acid | 12 | 90 |
| 5 | 4-Ph | 2-bromo-7-phenyl-imidazo[1,2-a]pyridine-3-carboxylic acid | 16 | 75 |
Note: The data presented are representative examples and may vary based on specific reaction conditions and substrate purity.
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,2-a]pyridines using this compound
This protocol outlines a general procedure for the reaction of 2-aminopyridines with this compound.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
This compound (1.0 mmol, 257.8 g/mol )
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 138.2 g/mol )
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (10 mL)
-
Stirring bar
-
Round-bottom flask (25 mL)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirring bar, add the substituted 2-aminopyridine (1.0 mmol) and this compound (1.0 mmol).
-
Add the solvent (acetonitrile or DMF, 10 mL) to the flask.
-
To this mixture, add potassium carbonate (2.0 mmol) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 12-16 hours, as indicated by TLC), quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure imidazo[1,2-a]pyridine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Caption: Synthetic pathway for imidazo[1,2-a]pyridines.
Caption: Experimental workflow for synthesis and analysis.
References
Troubleshooting & Optimization
Troubleshooting low yield in Mucobromic acid synthesis from furfural
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for the synthesis of Mucobromic acid from furfural. It addresses common issues that can lead to low yields and offers solutions in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than the reported 75-83%. What is the most common cause?
The most critical factor affecting the yield is temperature control during the initial bromination of furfural.[1] The reaction is highly exothermic. If the temperature of the reaction mixture rises much above 10°C, the yield can be considerably reduced.[1] Without proper cooling, the temperature can increase rapidly, leading to a yield decrease of up to 50% and the formation of unwanted, tarry side products.[1]
Q2: The reaction mixture turned into a dark, viscous, or tarry substance. Can it be salvaged?
This is a common result of a runaway reaction where the temperature was not adequately controlled during bromine addition.[1] Unfortunately, once significant tar formation has occurred, it is very difficult to isolate a good yield of the desired product. The best course of action is to restart the synthesis, ensuring the reaction flask is thoroughly immersed in an ice bath and that bromine is added slowly and incrementally to maintain the temperature below 5°C.[1]
Q3: My crude this compound product is yellow or discolored. How can I purify it to obtain colorless crystals?
A slight yellow discoloration is common. This can be remedied during the workup and purification stages.
-
Sodium Bisulfite Wash: After initial isolation, the crude product can be triturated with ice water containing a small amount of sodium bisulfite. This will discharge the yellow color associated with residual bromine.[1]
-
Decolorizing Carbon: During recrystallization from boiling water, adding a small amount of decolorizing (activated) carbon and stirring for 10 minutes before hot filtration can effectively remove colored impurities.[1]
Q4: Is it necessary to use freshly distilled furfural?
Yes. Furfural can oxidize and polymerize upon storage, especially when exposed to air and light. These impurities can interfere with the reaction and lead to the formation of side products, lowering the overall yield and making purification more difficult. The use of freshly distilled furfural is explicitly recommended for achieving high yields.[1]
Q5: I have trouble completely removing the hydrobromic acid (HBr) after the reaction. Why is this important?
Complete removal of HBr is crucial before the final crystallization.[1] If residual HBr is present, it increases the solubility of this compound in the aqueous solution during the trituration step, leading to significant product loss and a lower isolated yield.[1] Evaporation under reduced pressure is the recommended method for its removal.[1]
Q6: Are there alternative methods to the classical bromine oxidation that might offer better yields or economy?
Yes, an alternative process has been developed for industrial-scale production that uses nitric acid or nitrous acid as a co-reagent. This method allows the reaction to be carried out with stoichiometric amounts of bromine at higher temperatures (90-130°C), achieving yields of up to 89%.[2][3] This process is more economical as it avoids the use of a large excess of bromine.[2]
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Reference |
| Low Final Yield | Poor temperature control during bromine addition. | Maintain reaction temperature below 5°C using an ice bath and slow bromine addition. | [1] |
| Incomplete removal of hydrobromic acid (HBr). | Evaporate the reaction mixture to dryness under reduced pressure to remove all HBr before trituration. | [1] | |
| Use of old or impure furfural. | Use freshly distilled furfural for the reaction. | [1] | |
| Dark, Tarry Reaction Mixture | Reaction temperature exceeded 10°C, causing side reactions. | Restart the synthesis with strict temperature control. Ensure vigorous stirring and slow reagent addition. | [1] |
| Yellow or Discolored Product | Residual bromine or colored impurities. | Wash the crude product with a sodium bisulfite solution. Use decolorizing carbon during recrystallization. | [1] |
| Difficulty in Crystallization | Presence of impurities or tar. | Ensure the product is properly washed and consider recrystallization with decolorizing carbon. | [1] |
Experimental Protocols
Protocol 1: Classical Synthesis (Organic Syntheses)
This protocol is adapted from a verified procedure and typically yields 75-83% of pure this compound.[1]
-
Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water.
-
Bromination: Immerse the flask in an ice bath. While stirring vigorously, add 450 g (2.81 moles) of bromine through the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the mixture below 5°C.[1]
-
Reflux: Once bromine addition is complete, replace the thermometer with a reflux condenser and heat the mixture to a boil. Stir and reflux for 30 minutes.
-
Workup:
-
Isolation & Purification:
-
Cool the solid residue in an ice bath and triturate it with 30–50 ml of ice water. Add a few grams of sodium bisulfite dissolved in water to decolorize the mixture.[1]
-
Filter the cold mixture with suction to collect the crude this compound. Wash the solid with two small portions of ice water. The crude yield should be 125–132 g (93–99%).[1]
-
Dissolve the crude product in approximately 110 ml of boiling water, add 2–5 g of decolorizing carbon, stir for 10 minutes, and filter the hot solution.
-
Cool the filtrate to 0–5°C to crystallize the pure this compound.
-
-
Drying: Collect the colorless crystals by filtration and air dry. The final weight should be 100–112 g, with a melting point of 124–125°C.[1]
Protocol 2: Synthesis with Nitric Acid Additive
This method is based on a patented industrial process and may offer higher efficiency.[2]
-
Setup: A stirred vessel is charged with 1,000 parts of 40% aqueous hydrobromic acid and 90 parts of bromine and heated to 90°C.
-
Reaction: Uniformly, over a period of eight hours, add 96 parts of furfural, 90 parts of bromine, and 155 parts of 65% nitric acid. During this time, pass air through the reaction mixture.
-
Isolation: After the addition is complete, cool the reaction vessel to 20°C to allow the this compound to crystallize.
-
Purification: Collect the product by suction filtration and wash with a small amount of water. This process reports a yield of 89%.[2]
Data Presentation
Comparison of Synthesis Protocols
| Parameter | Protocol 1: Classical Synthesis | Protocol 2: Nitric Acid Method |
| Key Reagents | Furfural, Water, Excess Bromine | Furfural, Water, Bromine, Nitric Acid, HBr |
| Temperature | < 5°C during bromination, then reflux | 90°C - 130°C |
| Reported Yield | 75–83% | up to 89% |
| Key Advantages | Well-established, reliable lab procedure. | More economical (stoichiometric bromine), high yield. |
| Reference | Organic Syntheses[1] | US Patent 3,661,987A[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the classical synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Chemical Reaction Pathway
Caption: Reaction pathway showing the desired synthesis and side reaction.
References
Optimization of reaction temperature to prevent tar formation in Mucobromic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mucobromic acid. The focus is on optimizing reaction temperature to prevent tar formation and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound from furfural?
A1: The initial bromination of furfural is highly exothermic and temperature-sensitive. To achieve high yields and minimize the formation of tarry byproducts, it is crucial to maintain a low temperature. The recommended temperature range during the addition of bromine is below 5°C.[1] If the temperature rises significantly above 10°C, the yield can be reduced by as much as 50%, and substantial tar formation will occur.[1]
Q2: What are the consequences of inadequate temperature control during the reaction?
A2: Failure to maintain a low temperature during the bromine addition can lead to several undesirable outcomes:
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Reduced Yield: The primary consequence is a significant decrease in the yield of this compound.[1]
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Tar Formation: Uncontrolled temperature increases promote side reactions that lead to the formation of dark, viscous, tarry materials.[1]
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Difficult Purification: The presence of tar complicates the isolation and purification of the final product, often requiring additional purification steps such as treatment with decolorizing carbon.[1]
Q3: How can I effectively control the reaction temperature?
A3: Effective temperature control can be achieved by:
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Ice Bath: Immerse the reaction flask in an ice bath throughout the bromine addition.[1]
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Slow Addition of Bromine: Add the bromine dropwise using a dropping funnel to manage the exothermic nature of the reaction.[1]
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Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.[1]
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Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer.[1]
Q4: I have significant tar formation in my reaction. How can I purify the this compound?
A4: If tar formation has occurred, several steps can be taken during the workup to purify the product:
-
Decolorizing Carbon: After the initial isolation of the crude product, dissolving it in boiling water and treating it with decolorizing carbon can help remove colored impurities.[1]
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Sodium Bisulfite Wash: Washing the crude product with a sodium bisulfite solution can help to remove any remaining yellow discoloration caused by excess bromine.[1]
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Recrystallization: Recrystallization of the crude product from water is an effective method for obtaining pure, colorless crystals of this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction temperature was too high during bromine addition. | Maintain the reaction temperature below 5°C using an ice bath and slow bromine addition.[1] |
| Incomplete reaction. | Ensure the mixture is boiled for the recommended time after bromine addition to complete the reaction.[1] | |
| Significant Tar Formation | Poor temperature control, allowing the temperature to rise above 10°C. | Strictly adhere to the recommended low-temperature conditions for the bromination step.[1] |
| Product is Yellow or Discolored | Presence of excess bromine. | Wash the crude product with a solution of sodium bisulfite.[1] |
| Contamination with tarry byproducts. | Treat the product with decolorizing carbon during recrystallization.[1] | |
| Difficulty Filtering the Product | The product is oily or mixed with tar. | Ensure the mixture is thoroughly cooled in an ice bath to promote crystallization before filtration.[1] |
Quantitative Data Summary
The following table summarizes the impact of reaction temperature on the yield of this compound synthesized from furfural.
| Reaction Temperature | Crude Yield (%) | Final Yield (%) | Observations | Reference |
| Below 5°C | 93-99% | 75-83% | Formation of a crystalline product with minimal tar. | [1] |
| Much above 10°C | Significantly Reduced | ~50% reduction | Formation of significant amounts of tarry material. | [1] |
Experimental Protocol: Synthesis of this compound from Furfural
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.621 (1955); Vol. 28, p.79 (1948).
Materials:
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Furfural (freshly distilled), 50 g (45 mL, 0.52 mole)
-
Water, 500 mL
-
Bromine, 450 g (144 mL, 2.81 moles)
-
Decolorizing carbon
-
Sodium bisulfite
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 50 g of freshly distilled furfural and 500 mL of water.
-
Immerse the flask in an ice bath and stir the mixture vigorously.
-
Slowly add 450 g of bromine from the dropping funnel, ensuring the reaction temperature is maintained below 5°C.[1]
-
After the bromine addition is complete, replace the thermometer with a reflux condenser and boil the mixture for 30 minutes.
-
Remove the excess bromine by distillation until the distillate is nearly colorless.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Cool the solid residue in an ice bath and triturate with 30-50 mL of ice water.
-
Add a small amount of sodium bisulfite solution to decolorize the mixture.
-
Filter the cold mixture by suction to collect the crude this compound. Wash the crystals with two small portions of ice water. The crude yield should be between 125-132 g (93-99%).
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For purification, dissolve the crude product in approximately 110 mL of boiling water, add 2-5 g of decolorizing carbon, and stir for 10 minutes.
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Filter the hot mixture and cool the filtrate to 0-5°C to crystallize the this compound.
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Collect the colorless crystals by filtration. The final yield should be between 100-112 g (75-83%) with a melting point of 124-125°C.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between reaction temperature and tar formation.
References
Preventing the formation of byproducts in Mucobromic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of byproducts in mucobromic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis from furfural?
A1: Common byproducts include tarry polymerization materials, nitromalondialdehyde, dibromomaleic acid, trinitrobenzene, and formic acid. The formation of these byproducts is highly dependent on reaction conditions.[1]
Q2: How does reaction temperature affect byproduct formation?
A2: Elevated temperatures, especially above 10°C in the absence of a catalyst, can significantly decrease the yield of this compound and lead to the formation of tarry materials.[2] Proper temperature control is crucial for a clean reaction.
Q3: What is the role of nitric or nitrous acid in the reaction?
A3: Nitric or nitrous acid acts as a catalyst, promoting the efficient oxidation of intermediates along the desired reaction pathway to this compound. This leads to higher yields, increased reaction velocity, and a significant reduction in the formation of unwanted byproducts.[1]
Q4: Can the mother liquor be reused in subsequent reactions?
A4: When using the nitric acid-catalyzed method, the mother liquor contains fewer byproducts and can be recycled for subsequent batches, making the process more economical and environmentally friendly.[1]
Q5: How can I remove color impurities from the final product?
A5: Discoloration, often from residual bromine, can be removed by washing the crude product with a sodium bisulfite solution. Further purification can be achieved by recrystallization from boiling water with the addition of decolorizing carbon.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Tarry Byproducts
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Maintain a low reaction temperature, ideally below 5°C, during the initial bromination of furfural. Uncontrolled temperature increases can lead to a significant drop in yield and the formation of tars.[2] |
| Absence of Catalyst | The use of nitric or nitrous acid as a catalyst can significantly improve the yield (up to 89%) and prevent the formation of tarry materials by promoting the desired oxidation pathway.[1] |
| Inefficient Bromination | Ensure dropwise and slow addition of bromine to the furfural solution with vigorous stirring to promote efficient and controlled bromination. |
Issue 2: Formation of Acidic and Nitrated Byproducts
| Possible Cause | Troubleshooting Step |
| Side Reactions with Nitric Acid | While nitric acid is a beneficial catalyst, its concentration and the reaction temperature should be carefully controlled. The patent suggests using 1 to 3 moles of nitric or nitrous acid per mole of furfural.[1] |
| Decomposition of this compound | Prolonged heating of this compound in the presence of dilute nitric acid can lead to the formation of dibromomaleic acid.[1] Minimize reaction time after the initial synthesis. |
| Reaction with Nitrites | The presence of nitrites can lead to the formation of nitromalondialdehyde, which can further decompose into formic acid and trinitrobenzene.[1] Ensure the use of pure nitric acid and controlled reaction conditions. |
Data Presentation
The following table summarizes the quantitative data on this compound synthesis under different conditions, highlighting the effectiveness of nitric acid in improving yield and reducing byproduct formation.
| Reaction Condition | Reported Yield of this compound | Key Byproducts Mentioned | Reference |
| From Furfural with Bromine (No Catalyst) | 75-83% | Tarry materials | [2] |
| From Furfural with Bromine and Nitric/Nitrous Acid | 89% | Substantially reduced: nitromalondialdehyde, dibromomaleic acid, trinitrobenzene, formic acid | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furfural (Standard Method)
This protocol is adapted from Organic Syntheses.
Materials:
-
Freshly distilled furfural (0.52 mole)
-
Bromine (2.81 moles)
-
Water
-
Sodium bisulfite
-
Decolorizing carbon
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and mechanical stirrer, combine 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water.
-
Cool the flask in an ice bath and, with vigorous stirring, add 450 g (2.81 moles) of bromine dropwise, maintaining the reaction temperature below 5°C.
-
After the addition is complete, replace the thermometer with a reflux condenser and boil the mixture for 30 minutes.
-
Remove excess bromine by distillation until the distillate is nearly colorless.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Cool the solid residue in an ice bath and triturate with 30-50 ml of ice water.
-
Add a few grams of sodium bisulfite dissolved in water to decolorize the mixture.
-
Filter the crude this compound with suction and wash with two small portions of ice water.
-
For further purification, dissolve the crude product in about 110 ml of boiling water, add 2-5 g of decolorizing carbon, stir for 10 minutes, filter hot, and cool the filtrate to 0-5°C to crystallize the pure this compound.
Protocol 2: High-Yield Synthesis of this compound using Nitric Acid Catalyst
This protocol is based on the process described in US Patent 3,661,987.
Materials:
-
Furfural (1 mole)
-
Bromine
-
65% by weight aqueous nitric acid (1.5 to 2.7 moles)
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40% by weight aqueous hydrobromic acid
Procedure:
-
In a stirred vessel, place 1000 parts of 40% by weight aqueous hydrobromic acid and 90 parts of bromine and heat to 90°C.
-
Over a period of eight hours, uniformly add 96 parts of furfural, 90 parts of bromine, and 155 parts of 65% by weight nitric acid through tubes that dip into the reaction mixture.
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Simultaneously, pass air through the reaction mixture.
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After the addition is complete, cool the reaction vessel to 20°C with stirring.
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The this compound will crystallize out. Separate the product by filtration and dry.
-
The mother liquor can be recycled for subsequent batches.
Visualizations
References
Improving the purity of Mucobromic acid through optimized workup procedures
Welcome to the technical support center for the purification of mucobromic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the workup and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent Yellow or Brown Coloration in Final Product | Residual bromine from the synthesis. | Wash the crude product with a cold, dilute solution of sodium bisulfite until the color is discharged before recrystallization.[1][2] |
| Formation of colored, tarry byproducts due to overheating during the reaction or workup.[1] | Ensure strict temperature control during the bromination reaction, keeping it below 10°C.[1] During recrystallization from water, add activated charcoal to the hot solution and filter while hot.[1][2] For persistent color, consider using acid-washed activated carbon or alternative decolorizing agents like silica gel or alumina. | |
| Low Yield After Recrystallization | Using an excessive amount of recrystallization solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Incomplete precipitation of the product from the solution. | After allowing the solution to cool to room temperature, place it in an ice bath to maximize crystal formation. | |
| Loss of product during transfer steps. | Ensure all equipment is rinsed with the mother liquor to recover any adhered product. | |
| Presence of hydrobromic acid during trituration, which can increase the loss of this compound.[1] | Thoroughly remove hydrobromic acid by evaporation under reduced pressure before trituration.[1] | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the impure this compound. | Lower the temperature of the solvent before dissolving the crude product. Consider using a mixed solvent system where the compound is less soluble, allowing for crystallization at a lower temperature. |
| No Crystals Form After Cooling | The solution is too dilute (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Broad Melting Point Range of the Final Product | Presence of impurities. | Repeat the recrystallization process. Consider using a different solvent system or a mixed solvent system. Analyze the impurities to devise a targeted purification strategy. |
| Incomplete drying of the product. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Water is the most frequently reported and effective solvent for the recrystallization of this compound.[1][2] The crude product is dissolved in a minimal amount of boiling water, often treated with decolorizing carbon, filtered hot, and then allowed to cool to induce crystallization.
Q2: My this compound is still colored after treatment with activated charcoal. What else can I do?
A2: If standard activated charcoal is ineffective, you can try using a higher grade, acid-washed activated carbon, which can have a higher affinity for certain impurities.[3] Alternatively, other adsorbents like silica gel or activated alumina can be used to remove colored impurities.[4] In some cases, a second recrystallization or purification by column chromatography may be necessary.
Q3: What are the common impurities in this compound synthesis and how can I remove them?
A3: Common impurities can include unreacted starting materials (furfural or furoic acid), excess bromine, and byproducts from side reactions.
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Excess Bromine: Can be removed by washing with a sodium bisulfite solution.[1][2]
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Tarry Materials: Result from poor temperature control and are often less soluble in hot water. They can be removed by hot filtration after treatment with decolorizing carbon.[1]
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Dibromomaleic acid: This can form if the this compound is heated with dilute nitric acid.[5] Separation may be achieved through careful recrystallization, potentially exploiting differences in solubility in various solvents.
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Nitromalondialdehyde: This can be formed by the reaction of this compound with nitrite.[5] Given its different chemical structure, it can likely be removed by recrystallization.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, if a single solvent is not providing the desired purity, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. For this compound, a potential system could be an ethanol-water mixture.[6] The compound would be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. The solution is then clarified with a few more drops of ethanol and allowed to cool.
Q5: How does pH affect the stability and purification of this compound?
A5: this compound is an acidic compound and its solubility is pH-dependent.
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Acidic Conditions: It is generally stable in acidic conditions. The workup procedures often involve acidic environments (e.g., presence of hydrobromic acid).[1]
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Basic Conditions: Under basic conditions, this compound can undergo hydrolysis, leading to the substitution of a bromine atom.[7] Therefore, it is crucial to avoid basic conditions during the workup and purification to prevent degradation of the product. The purification should be carried out in neutral or slightly acidic aqueous solutions.
Q6: How can I assess the purity of my final this compound product?
A6: The purity of this compound can be assessed using several analytical techniques:
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Melting Point: Pure this compound has a sharp melting point. A broad melting range indicates the presence of impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of this compound and to detect the presence of any organic impurities.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound from its impurities, providing a quantitative measure of purity.
Experimental Protocols
Protocol 1: Standard Recrystallization from Water
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring to dissolve the solid.
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Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the this compound).
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Hot Filtration: Reheat the mixture to boiling for a few minutes. While hot, filter the solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water. Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Induce Precipitation: While the solution is hot, add hot deionized water dropwise with swirling until a persistent cloudiness is observed.
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Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture. Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Crude this compound | Recrystallized this compound (Water) | Recrystallized this compound (Ethanol/Water) |
| Appearance | Yellowish to brown solid | White to off-white crystalline solid | White crystalline solid |
| Melting Point Range | Broad | Sharp | Sharp |
| Purity (by HPLC) | Variable (e.g., 85-95%) | Typically >98% | Typically >99% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemviron.eu [chemviron.eu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. US3661987A - Production of this compound - Google Patents [patents.google.com]
- 6. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Removal of excess bromine and hydrobromic acid from Mucobromic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mucobromic acid. The focus is on the effective removal of excess bromine and by-product hydrobromic acid to ensure high purity of the final product.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide outlines potential problems, their likely causes, and actionable solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound | Reaction temperature was too high during bromination.[1] | Maintain the reaction temperature below 5-10°C using an ice bath to prevent the formation of tarry by-products.[1] |
| Incomplete reaction. | Ensure the mixture is stirred vigorously and boiled for the recommended time (e.g., 30 minutes) after bromine addition is complete.[1] | |
| Product is a Persistent Yellow or Brown Color | Residual bromine is present in the crude product.[1][2] | 1. During workup, wash the crude product with a solution of sodium bisulfite to chemically reduce and decolorize the excess bromine.[1][2] 2. Use decolorizing carbon during the recrystallization step.[1] |
| Low Yield After Recrystallization | Incomplete removal of hydrobromic acid prior to trituration.[1] | Ensure complete removal of hydrobromic acid by evaporation under reduced pressure before washing the solid with ice water.[1] The presence of HBr increases the solubility of this compound in the aqueous wash.[1] |
| Too much solvent used for recrystallization. | Use the minimum amount of boiling water necessary to dissolve the crude product. | |
| Final Product has a Low Melting Point | Impurities are still present. | Recrystallize the product again, ensuring the use of decolorizing carbon if color is an issue.[1] |
| Tarry Material Formation | Reaction temperature was not adequately controlled.[1] | Vigorously stir the reaction mixture and maintain a low temperature (below 10°C) during the addition of bromine.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove the large excess of bromine used in the reaction?
A1: The primary method for removing the bulk of unreacted bromine is through distillation.[1] After the reflux period, reconfigure your apparatus for distillation and heat the reaction mixture. Continue distilling until the vapor and the distillate are nearly colorless, indicating that the majority of the volatile bromine has been removed.[1]
Q2: What is the most efficient way to remove the hydrobromic acid (HBr) formed as a by-product?
A2: Evaporation under reduced pressure is the standard and most effective method for removing HBr.[1] After distilling off the excess bromine, the reaction mixture should be transferred to a rotary evaporator. Evaporation on a steam bath with a water pump will remove the water and the dissolved HBr. It is crucial to remove as much HBr as possible, as its presence will lead to a lower yield in subsequent steps by increasing the product's solubility during the cold water wash.[1]
Q3: My this compound crystals are still colored after initial isolation. How do I decolorize them?
A3: A slight yellow discoloration is common due to trace amounts of bromine. This can be remedied by washing the crude solid with a dilute aqueous solution of a reducing agent, such as sodium bisulfite.[1][2] This will react with the bromine to form colorless bromide salts. For more persistent color, adding activated decolorizing carbon to the hot solution during recrystallization is highly effective at adsorbing colored impurities.[1]
Q4: What is the purpose of triturating the solid residue with ice water?
A4: Triturating the crude solid with a small amount of ice-cold water serves to wash away any remaining water-soluble impurities, such as salts or residual hydrobromic acid, without dissolving a significant amount of the desired this compound product.[1]
Q5: Can I reuse the mother liquor from the crystallization?
A5: Some industrial processes are designed to recycle the mother liquor, which contains residual hydrobromic acid and other reactants, for subsequent batches to improve economy.[3][4] However, for laboratory-scale synthesis aiming for high purity, it is generally recommended to use fresh reagents for each batch to avoid the accumulation of impurities.
Experimental Protocol: Purification of this compound
This protocol is adapted from established procedures for the synthesis of this compound from furfural.[1]
1. Removal of Excess Bromine by Distillation: a. Following the completion of the reaction (after refluxing), assemble a simple distillation apparatus with the reaction flask as the distilling flask. b. Heat the reaction mixture and collect the distillate. The initial distillate will be colored yellow or orange due to the presence of bromine. c. Continue the distillation until the distillate becomes almost colorless. This indicates that the majority of the excess bromine has been removed.
2. Removal of Hydrobromic Acid by Evaporation: a. Cool the reaction mixture remaining in the flask. b. Transfer the mixture to a round-bottom flask suitable for a rotary evaporator. c. Evaporate the mixture to dryness under reduced pressure (using a water aspirator or vacuum pump). A steam bath can be used to gently heat the flask and facilitate evaporation. A cold trap should be used to condense the hydrobromic acid.[1]
3. Isolation and Washing of Crude this compound: a. Cool the solid residue from the evaporation step in an ice bath. b. Add a small volume (30–50 mL) of ice-cold water and triturate (break up and stir) the solid thoroughly. c. If a yellow discoloration is present, add a few grams of sodium bisulfite dissolved in a small amount of water to the mixture until the color is discharged.[1] d. Collect the crude this compound by suction filtration using a Büchner funnel. e. Wash the filter cake with two small portions of fresh ice-cold water.
4. Recrystallization for Final Purification: a. Transfer the crude this compound to a beaker or Erlenmeyer flask. b. Add a minimal amount of water (e.g., about 110 mL for 125-132 g of crude product) and heat the mixture to boiling to dissolve the solid.[1] c. If necessary, add a small amount (2–5 g) of decolorizing carbon to the hot solution.[1] d. Stir the hot mixture for 10 minutes and then perform a hot filtration to remove the carbon and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to 0–5°C to maximize the crystallization of pure this compound. f. Collect the colorless crystals by suction filtration and allow them to air dry.
Process Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
Common impurities identified in the synthesis of Mucobromic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Mucobromic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can be formed, originating from starting materials, side reactions, or degradation. Common impurities include:
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Starting Materials and Reagents: Unreacted furfural or furoic acid, and excess bromine.[1][2]
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Byproducts of the Main Reaction: Dibromomaleic acid, nitromalondialdehyde, trinitrobenzene, and formic acid have been reported as potential byproducts, particularly when nitric or nitrous acid is used in the synthesis.[3]
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Degradation Products: Formation of tarry, polymeric materials can occur, especially if the reaction temperature is not properly controlled.[1]
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Residual Solvents and Reagents: Hydrobromic acid is a significant byproduct that needs to be removed during purification.[1]
Q2: How can I minimize the formation of tarry byproducts in my reaction?
A2: The formation of tarry substances is often linked to inadequate temperature control. It is crucial to maintain the reaction temperature below 5°C during the addition of bromine to the furfural solution.[1] Exceeding this temperature can lead to a significant decrease in yield and the formation of undesirable tarry materials.[1]
Q3: What is the purpose of washing the crude product with a sodium bisulfite solution?
A3: Washing the crude this compound with a sodium bisulfite solution is a purification step designed to remove any residual (unreacted) bromine.[1][2] Excess bromine can impart a yellow discoloration to the product, and its removal is essential for obtaining a pure, colorless crystalline product.[1]
Q4: My final product has a low melting point. What could be the cause?
A4: A low or broad melting point is indicative of impurities. The presence of unreacted starting materials, byproducts such as dibromomaleic acid, or residual hydrobromic acid can depress the melting point of this compound.[1][3] Further purification, such as recrystallization from boiling water with the use of decolorizing carbon, is recommended to improve purity and achieve the expected melting point of 124-125°C.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during this compound synthesis.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Reaction temperature was too high during bromine addition.[1]- Incomplete reaction. | - Strictly maintain the reaction temperature below 5°C during the addition of bromine.[1]- Ensure the reaction is stirred vigorously and allowed to proceed for the recommended time. |
| Product is Yellow or Brown | - Presence of unreacted bromine.[1]- Formation of tarry byproducts due to high temperature.[1] | - Wash the crude product thoroughly with a sodium bisulfite solution.[1][2]- Recrystallize the product from boiling water using decolorizing carbon.[1] |
| Oily or Tarry Product | - Excessive reaction temperature.[1] | - Repeat the synthesis with strict temperature control. It is difficult to purify a tarry product. |
| Low Purity/Broad Melting Point | - Incomplete removal of byproducts (e.g., hydrobromic acid, dibromomaleic acid).[1][3] | - Ensure complete removal of hydrobromic acid by evaporation under reduced pressure.[1]- Perform one or more recrystallizations from hot water.[1][2] |
Experimental Protocols
Synthesis of this compound from Furfural
This protocol is adapted from established literature procedures.[1]
Materials:
-
Freshly distilled furfural (0.52 mole)
-
Bromine (2.81 moles)
-
Water
-
Sodium bisulfite
-
Decolorizing carbon
Procedure:
-
In a 2-liter three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, combine 50 g (0.52 mole) of freshly distilled furfural with 500 ml of water.
-
Immerse the flask in an ice bath and stir the mixture vigorously.
-
Slowly add 450 g (2.81 moles) of bromine from the dropping funnel, ensuring the reaction temperature is maintained below 5°C.[1]
-
After the addition is complete, replace the thermometer with a reflux condenser and boil the mixture for 30 minutes.
-
Remove the reflux condenser and distill the excess bromine until the distillate is nearly colorless.
-
Evaporate the reaction mixture to dryness under reduced pressure on a steam bath to remove hydrobromic acid.[1]
-
Cool the solid residue in an ice bath and triturate it with 30-50 ml of ice water.
-
Add a few grams of sodium bisulfite dissolved in water to decolorize the mixture.
-
Filter the crude this compound with suction and wash it with two small portions of ice water.
-
For purification, dissolve the crude product in about 110 ml of boiling water, add 2-5 g of decolorizing carbon, stir for 10 minutes, and filter the hot solution.
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Cool the filtrate to 0-5°C to crystallize the pure this compound.
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Collect the colorless crystals by filtration. The expected yield is 100-112 g (75-83%), with a melting point of 124-125°C.[1]
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Strategies to increase the yield and purity of Mucobromic acid on a larger scale
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mucobromic acid. Our aim is to help you increase both the yield and purity of your product on a larger scale by addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common starting materials for the synthesis of this compound are furfural or furoic acid, which are reacted with bromine in an aqueous solution.[1][2][3] Furfural is often considered a more economical option.
Q2: What is the expected yield for this compound synthesis?
A2: The yield of this compound can vary significantly depending on the starting material and the specific reaction conditions. When starting from furfural, yields can range from 75-83%.[4] Synthesis from furoic acid can result in yields of 64-67%.[1] An alternative patented process using nitric or nitrous acid with furfural reports yields as high as 89%.[5][6]
Q3: What is the typical melting point of pure this compound?
A3: Pure this compound typically has a melting point in the range of 122-125°C.[4] A lower melting point may indicate the presence of impurities.
Q4: What are the key safety precautions to consider during the synthesis?
A4: The synthesis of this compound involves hazardous materials, including bromine, which is highly corrosive and toxic. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A thorough risk assessment should be conducted before starting the procedure.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | High Reaction Temperature: The temperature during bromine addition is a critical factor. If the temperature rises significantly above 10°C, the yield can be reduced by as much as half, and tarry byproducts may form.[4] | Maintain the reaction temperature below 5-10°C by using an ice bath during the addition of bromine.[4] |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of the starting material. | Ensure vigorous stirring throughout the bromine addition and maintain the recommended reflux time after the addition is complete.[1][4] | |
| Loss during Workup: Significant amounts of this compound can be lost during the purification steps if not performed carefully. The presence of hydrobromic acid can increase losses during trituration.[4] | Ensure complete removal of excess bromine and hydrobromic acid before crystallization. Wash the crude product with ice-cold water to minimize dissolution.[4] | |
| Product Discoloration (Yellow or Brown) | Presence of Excess Bromine: A yellow discoloration in the crude product is often due to residual bromine.[4] | Wash the filtered crude product with a solution of sodium bisulfite in water to remove the color.[1][4] |
| Formation of Tarry Byproducts: Overheating during the reaction can lead to the formation of colored, tarry impurities.[4] | Strictly control the reaction temperature during bromine addition. If tar is present, consider purification by recrystallization with decolorizing carbon.[4] | |
| Low Purity/Broad Melting Point Range | Inadequate Purification: The crude product may contain unreacted starting materials, byproducts, or inorganic salts. | Recrystallize the crude this compound from boiling water, optionally using decolorizing carbon to remove colored impurities.[1][4] |
| Contamination with Hydrobromic Acid: Residual hydrobromic acid can affect the purity and stability of the final product.[4] | Ensure the reaction mixture is evaporated to dryness to remove hydrobromic acid before the final purification steps.[4] |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Method 1: From Furfural [4] | Method 2: From Furoic Acid [1] | Method 3: With Nitric Acid [5] |
| Starting Material | Furfural | Furoic Acid | Furfural |
| Key Reagents | Bromine, Water | Bromine, Water | Bromine, Water, Nitric/Nitrous Acid |
| Reaction Temperature | < 5°C (during bromine addition) | Cooled in an ice bath | 80-130°C |
| Crude Yield | 93-99% | 67-73% | Not specified |
| Final Yield | 75-83% | 64-67% | up to 89% |
| Melting Point | 124-125°C | 123-124°C | 122-124°C |
Experimental Protocols
Protocol 1: Synthesis of this compound from Furfural[4]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, combine 50 g of freshly distilled furfural with 500 ml of water.
-
Bromination: Immerse the flask in an ice bath. While stirring vigorously, add 450 g of bromine dropwise, maintaining the internal temperature below 5°C.
-
Reflux: Once the addition is complete, replace the dropping funnel and thermometer with a reflux condenser and boil the mixture for 30 minutes.
-
Removal of Excess Bromine: Replace the reflux condenser with a distillation head and distill off the excess bromine until the distillate is nearly colorless.
-
Evaporation: Evaporate the reaction mixture to dryness under reduced pressure on a steam bath.
-
Purification:
-
Cool the solid residue in an ice bath and triturate with 30-50 ml of ice-cold water.
-
Add a few grams of sodium bisulfite dissolved in water to decolorize the mixture.
-
Filter the crude this compound with suction and wash with two small portions of ice water.
-
Recrystallize the crude product from approximately 110 ml of boiling water with the addition of 2-5 g of decolorizing carbon.
-
Filter the hot solution and cool the filtrate to 0-5°C to obtain colorless crystals of this compound.
-
Protocol 2: Synthesis of this compound from Furoic Acid[1]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 100 g of furoic acid and 440 ml of water.
-
Bromination: Cool the flask in an ice bath and add 686 g of bromine dropwise over about 1 hour with constant stirring.
-
Reflux: Heat the mixture to boiling and reflux for 30 minutes.
-
Workup:
-
Remove the condenser and continue boiling for an additional 30 minutes.
-
Cool and chill the mixture to crystallize the this compound.
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Collect the product by filtration.
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Triturate the filter cake with a solution of 5 g of sodium bisulfite in 150 ml of water and filter again.
-
-
Recrystallization:
-
Dissolve the crude product in 250 ml of boiling water with 2 g of decolorizing carbon.
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Filter the hot solution and chill the filtrate in an ice bath to obtain purified this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3661987A - Production of this compound - Google Patents [patents.google.com]
- 6. DE1809947B2 - PROCESS FOR THE MANUFACTURING OF this compound - Google Patents [patents.google.com]
Side reactions of Mucobromic acid with nucleophiles and their prevention
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mucobromic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound chemistry, with a focus on preventing common side reactions with nucleophiles such as amines and thiols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound for nucleophilic attack?
This compound is a highly reactive, multifunctional compound. It exists in equilibrium between a cyclic lactone (3,4-dibromo-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde-carboxylic acid form.[1] This equilibrium gives rise to several electrophilic sites susceptible to nucleophilic attack:
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C4 Position: The vinyl bromide at the C4 position is the most common site for nucleophilic substitution, particularly with softer nucleophiles like thiols. This is due to the activation by the conjugated carbonyl group.
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C3 Position: The vinyl bromide at the C3 position is generally less reactive than the C4 position towards nucleophilic substitution.
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C5 Position (Hemiacetal Carbon): The hydroxyl group at the C5 position in the cyclic form can be substituted, particularly under acidic conditions, or can be a site for ether or ester formation.[2]
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Carbonyl Carbon (C2): The lactone carbonyl can be attacked by strong nucleophiles, potentially leading to ring-opening.
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Aldehyde Carbon (Open-chain form): In its acyclic form, the aldehyde group can react with nucleophiles like primary amines to form imines.[1]
Troubleshooting Guide: Side Reactions and Their Prevention
This section provides solutions to common problems encountered during the reaction of this compound with amine and thiol nucleophiles.
Problem 1: Di-substitution with Amine Nucleophiles
Issue: When reacting this compound with a primary or secondary amine, I am observing significant amounts of a di-substituted product instead of the desired mono-substituted 4-amino-3-bromo-2(5H)-furanone.
Cause: this compound is highly reactive, and the initial substitution of the C4-bromide can be followed by a second substitution, often at the C5-hydroxyl group, leading to 4,5-bis-amino-substituted furanones. This is particularly problematic in solid-phase synthesis where an excess of the amine nucleophile may be used.[3]
Solutions:
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Control Stoichiometry: Use a strict 1:1 molar ratio of the amine nucleophile to this compound. A slow, dropwise addition of the amine to the this compound solution at low temperature can help to minimize the local excess of the nucleophile.
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Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of the second substitution reaction.
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Use of a Milder Base: If a base is required to scavenge the HBr byproduct, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of an excess of the reacting amine.
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Protect the C5-Hydroxyl Group: Convert the C5-hydroxyl group to a less reactive ether (e.g., a methoxy or benzyloxy group) prior to the reaction with the amine. This physically blocks the C5 position from substitution. The protecting group can be removed later if the free hydroxyl is desired.
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Use a Less Reactive Electrophile: If feasible for your synthetic route, consider using 4-bromo-5-hydroxy-2(5H)-furanone as the starting material. This less reactive analog is less prone to di-substitution.[3]
Problem 2: Poor Regioselectivity with Thiol Nucleophiles
Issue: My reaction of this compound with a thiol is giving a mixture of products, including substitution at the C3 position and potential di-substitution.
Cause: While the C4 position is generally more reactive, strong nucleophiles or harsh reaction conditions can lead to a loss of regioselectivity.
Solutions:
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Protect the C5-Hydroxyl Group: The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with thiols in the presence of a base is highly regioselective for the C4 position.[4] Protecting the C5-hydroxyl as an ether (e.g., methoxy, or for chiral induction, menthyloxy or bornyloxy) is a highly effective strategy to direct the substitution.
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Use of a Mild Base: Employ a mild, non-nucleophilic base like triethylamine (TEA) to facilitate the reaction. The base deprotonates the thiol to the more nucleophilic thiolate and neutralizes the HBr byproduct.
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Reaction Conditions: Conduct the reaction at room temperature. The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is typically efficient under these conditions.[4]
Problem 3: Ring-Opening of the Furanone Core
Issue: I am observing byproducts that suggest the furanone ring has opened during the reaction, especially when using strong bases or nucleophiles.
Cause: The lactone functionality of the furanone ring is an ester, which can undergo hydrolysis or nucleophilic attack, leading to ring-opening. This is more likely under strongly basic conditions. Additionally, the open-chain form of this compound can undergo reactions that prevent re-cyclization. For example, reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) can initiate ring-opening.[4]
Solutions:
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Avoid Strong, Hard Nucleophiles/Bases: Avoid the use of strong, hard nucleophiles like hydroxide or alkoxides in high concentrations if ring integrity is desired.
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pH Control: Maintain the reaction mixture at a neutral or slightly basic pH. The furanone ring is generally more stable under these conditions.
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Protect the C5-Hydroxyl Group: Converting the C5-hydroxyl group to an ether linkage can stabilize the cyclic form and make it less susceptible to ring-opening.
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Anhydrous Conditions: Perform the reaction under anhydrous conditions to prevent hydrolysis of the lactone.
Data Summary: Influence of Reaction Conditions on Product Distribution
The following tables summarize the expected product distribution based on the reaction conditions.
Table 1: Reaction with Primary Amines
| Starting Material | Amine Stoichiometry | Base | Temperature | Expected Major Product | Potential Side Products |
| This compound | 1.1 eq. | 1.1 eq. DIPEA | 0 °C to RT | 4-Amino-3-bromo-5-hydroxy-2(5H)-furanone | 4,5-bis(Amino)-2(5H)-furanone, Ring-opened products |
| This compound | > 2 eq. | Excess Amine | RT to Reflux | 4,5-bis(Amino)-2(5H)-furanone | Ring-opened products |
| 5-Methoxy-3,4-dibromo-2(5H)-furanone | 1.1 eq. | 1.1 eq. DIPEA | RT | 4-Amino-3-bromo-5-methoxy-2(5H)-furanone | Minimal |
Table 2: Reaction with Thiols
| Starting Material | Thiol Stoichiometry | Base | Temperature | Expected Major Product | Potential Side Products |
| This compound | 1.1 eq. | 1.1 eq. TEA | RT | Mixture of 3- and 4-thio-substituted products | Di-substituted products, Ring-opened products |
| 5-Methoxy-3,4-dibromo-2(5H)-furanone | 1.1 eq. | 1.1 eq. TEA | RT | 4-Thio-3-bromo-5-methoxy-2(5H)-furanone | Minimal |
Experimental Protocols
Protocol 1: Regioselective Mono-amination of this compound (via C5-Protection)
This protocol involves the protection of the C5-hydroxyl group as a methoxy ether, followed by regioselective amination at the C4 position.
Step 1: Synthesis of 5-Methoxy-3,4-dibromo-2(5H)-furanone
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Suspend this compound (1.0 eq.) in methanol.
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Add a catalytic amount of a strong acid (e.g., H₂SO₄).
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Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Neutralize the acid with a mild base (e.g., NaHCO₃ solution).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-3,4-dibromo-2(5H)-furanone. Purify by column chromatography if necessary.
Step 2: Amination at the C4 Position
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Dissolve the 5-methoxy-3,4-dibromo-2(5H)-furanone (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DCM).
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base (e.g., DIPEA, 1.1 eq.).
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Slowly add the primary amine (1.0-1.1 eq.) dropwise over 30 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 4-amino-3-bromo-5-methoxy-2(5H)-furanone.
Protocol 2: Regioselective Mono-thiolation of this compound (via C5-Protection)
This protocol follows the same C5-protection strategy to achieve high regioselectivity for thiol substitution at the C4 position.
Step 1: Synthesis of 5-Methoxy-3,4-dibromo-2(5H)-furanone
Follow Step 1 from Protocol 1.
Step 2: Thiolation at the C4 Position
-
Dissolve the 5-methoxy-3,4-dibromo-2(5H)-furanone (1.0 eq.) in an aprotic solvent such as acetonitrile or THF.
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Add the desired thiol (1.1 eq.) followed by triethylamine (1.1 eq.).
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Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography to yield the 4-thio-substituted-3-bromo-5-methoxy-2(5H)-furanone.[4]
Visualizations
References
Technical Support Center: Continuous Process for Mucobromic Acid Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on implementing a continuous process for Mucobromic acid production. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve efficiency and address common challenges.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the continuous synthesis of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low Product Yield or Conversion | - Insufficient Residence Time: Reactants may not have enough time in the reactor to fully convert. - Inaccurate Temperature Control: The actual reaction temperature may be lower than the setpoint, slowing the reaction rate. - Poor Mixing: Inefficient mixing of reactants can lead to localized areas of low concentration. - Side Reactions: Formation of byproducts, such as tarry materials, can consume reactants and reduce the yield of the desired product.[1] | - Increase Residence Time: Decrease the flow rate of the reactants or increase the reactor volume. - Verify Temperature: Use a calibrated internal temperature probe to ensure the reaction reaches the optimal temperature. - Improve Mixing: Utilize a static mixer or a reactor design that promotes efficient mixing, such as a continuous stirred-tank reactor (CSTR).[2] - Optimize Temperature: Maintain a stable and optimal reaction temperature to minimize the formation of degradation byproducts.[1] |
| Reactor Clogging | - Product Precipitation: this compound has limited solubility in some solvents and may precipitate out of solution, causing blockages. - Byproduct Formation: The formation of insoluble "tarry" materials, especially at elevated temperatures, can lead to reactor fouling.[1] - Solid Impurities in Reactant Streams: Undissolved particles in the reactant feeds can accumulate and block narrow channels. | - Solvent Selection: Choose a solvent system in which this compound has high solubility at the reaction and cooling temperatures. - Temperature Gradient: Implement a controlled cooling zone to prevent rapid crystallization and precipitation. - Ultrasonication: Applying ultrasound to the reactor can help break up solid particles and prevent agglomeration. - Reactor Design: Consider using a reactor with a larger diameter or a continuous stirred-tank reactor (CSTR) which is more tolerant to solids.[2] - Filtration: Filter all reactant solutions before they enter the flow system to remove any particulate matter. |
| Inconsistent Product Quality/Purity | - Fluctuations in Flow Rate: Unstable pump performance can lead to variations in stoichiometry and residence time. - Temperature Instability: Poor temperature control can result in the formation of impurities and byproducts. - Impure Starting Materials: The purity of the initial reactants, such as furfural, can directly impact the purity of the final product. | - Use High-Quality Pumps: Employ precise and stable pumps, such as syringe or HPLC pumps, to ensure consistent flow rates. - Implement Robust Temperature Control: Use a reliable heating system (e.g., oil bath, heating mantle with PID controller) to maintain a constant reaction temperature. - Purify Starting Materials: Use freshly distilled furfural to minimize impurities.[1] - In-line Analysis (PAT): Implement Process Analytical Technology (PAT) tools, such as in-line FTIR or UV-Vis spectroscopy, to monitor the reaction in real-time and make necessary adjustments.[3][4][5][6] |
| Pressure Fluctuations | - Outgassing: The reaction may produce gaseous byproducts, leading to pressure instability. - Partial Clogging: A partial blockage in the reactor or tubing can cause a gradual increase in back pressure. - Solvent Volatility: If the reaction temperature is near the boiling point of the solvent, bubble formation can occur. | - Back-Pressure Regulator: Use a back-pressure regulator to maintain a constant system pressure. - Degas Solvents: Degas all solvents before use to remove dissolved gases. - Monitor for Clogging: Continuously monitor the system pressure for any signs of a blockage. - Operate Below Boiling Point: Ensure the system pressure is sufficient to keep the solvent in the liquid phase at the operating temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a continuous process for this compound production compared to a traditional batch process?
A1: A continuous process offers several key advantages, including:
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Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with handling hazardous materials like bromine and exothermic reactions.
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Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control, minimizing the formation of "tarry" byproducts that can occur with overheating in batch reactors.[1]
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Increased Efficiency and Productivity: Continuous operation can lead to higher throughput and space-time yields compared to the cyclical nature of batch processing.
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Consistent Product Quality: Precise control over reaction parameters such as temperature, pressure, and residence time results in a more consistent product with fewer impurities.[7]
Q2: What type of reactor is best suited for the continuous synthesis of this compound?
A2: The choice of reactor depends on the specific reaction conditions and scale.
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Tubular or Coil Reactors: These are common for laboratory-scale synthesis and offer excellent heat transfer. However, they can be prone to clogging if solids are formed.
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Microreactors: These provide exceptional heat and mass transfer but are even more susceptible to clogging.
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Continuous Stirred-Tank Reactors (CSTRs): CSTRs are well-mixed and can handle slurries, making them a good option if product precipitation or byproduct formation is a concern.[2] A series of CSTRs can be used to achieve a narrow residence time distribution.
Q3: How can I monitor the progress of my continuous reaction in real-time?
A3: Process Analytical Technology (PAT) is crucial for real-time monitoring and control.[4][5][6] Common PAT tools include:
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In-line Spectroscopy (FTIR, Raman, UV-Vis): These techniques can provide real-time information on the concentration of reactants and products.
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In-line pH and Conductivity Meters: These can be used to monitor the reaction environment.
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Automated Sampling with Online HPLC: This allows for periodic, automated analysis of the reaction mixture to determine conversion, yield, and impurity profiles.
Q4: What are the critical safety precautions to consider when running a continuous bromination reaction?
A4: Safety is paramount. Key precautions include:
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Proper Ventilation: The entire system should be placed in a well-ventilated fume hood to handle any potential leaks of bromine or other hazardous vapors.
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Material Compatibility: Ensure all tubing, fittings, and reactor materials are compatible with bromine, hydrobromic acid, and the solvents used.
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Pressure Relief System: Incorporate a pressure relief valve to prevent over-pressurization of the system.
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Leak Detection: Regularly inspect the system for any signs of leaks, especially at fittings and connections.
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Emergency Shutdown Procedure: Have a clear and practiced emergency shutdown procedure in place.
Experimental Protocols
Batch Process for this compound from Furfural (for comparison)
This protocol is adapted from Organic Syntheses.[1]
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Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and mechanical stirrer, combine 50 g of freshly distilled furfural and 500 mL of water.
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Cooling: Immerse the flask in an ice bath to cool the mixture.
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Bromine Addition: Slowly add 450 g of bromine through the dropping funnel while vigorously stirring and maintaining the internal temperature below 5 °C. Allowing the temperature to rise significantly will reduce the yield and lead to the formation of tarry materials.[1]
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Reflux: After the addition is complete, replace the dropping funnel and thermometer with a reflux condenser and heat the mixture to a boil for 30 minutes.
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Bromine Removal: Replace the reflux condenser with a distillation apparatus and distill the excess bromine until the distillate is nearly colorless.
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Evaporation: Evaporate the remaining reaction mixture to dryness under reduced pressure.
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Purification: The crude this compound is then purified by recrystallization from hot water with decolorizing carbon. The yield of pure this compound is typically in the range of 75-83%.[1]
Proposed Laboratory-Scale Continuous Process for this compound Production
This protocol is a suggested starting point for laboratory-scale continuous synthesis.
Materials and Equipment:
-
Two high-pressure syringe pumps
-
T-mixer
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Tubular reactor (e.g., PFA tubing of a known volume)
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Heated oil bath or other temperature-controlled system
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Back-pressure regulator
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Collection vessel
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Reactant A: Solution of freshly distilled furfural in a suitable solvent (e.g., water or a water/co-solvent mixture)
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Reactant B: Solution of bromine in the same solvent
Procedure:
-
System Assembly: Assemble the continuous flow system as shown in the workflow diagram below. Ensure all connections are secure and leak-proof.
-
Leak Check: Pressurize the system with the solvent to check for any leaks.
-
Temperature Equilibration: Set the desired temperature for the reactor (e.g., 90-100 °C, based on patent literature, but optimization is required) and allow the system to equilibrate.[1]
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Reactant Introduction: Begin pumping Reactant A and Reactant B at the desired flow rates into the T-mixer. The flow rates should be calculated to achieve the desired stoichiometry and residence time within the reactor.
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Reaction: The mixed reactants flow through the heated tubular reactor where the synthesis of this compound occurs.
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Pressure Control: The back-pressure regulator maintains a constant pressure throughout the system, preventing the solvent from boiling.
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Product Collection: The product stream exits the back-pressure regulator and is collected in a cooled vessel.
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Steady State: Allow the system to reach a steady state before collecting the product for analysis.
-
Analysis: Analyze the collected product stream (e.g., by HPLC) to determine the conversion, yield, and purity.
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Optimization: Systematically vary parameters such as temperature, flow rate (residence time), and reactant concentrations to optimize the process for yield and purity.
Data Presentation
Table 1: Comparison of Batch vs. Continuous Process Parameters (Illustrative)
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Typical Yield | 75-83%[1] | Potentially >90% (with optimization) |
| Reaction Time | Several hours | Minutes to hours (residence time) |
| Temperature Control | Challenging, potential for hotspots | Excellent, precise control |
| Safety | Higher risk due to large volumes of hazardous materials | Significantly improved safety with small reaction volumes |
| Scalability | Difficult, requires larger reactors | Easier, can be achieved by "numbering up" or running for longer durations |
| Product Consistency | Batch-to-batch variability | High consistency |
Visualizations
Caption: Experimental workflow for the continuous synthesis of this compound.
References
Role of sodium bisulfite in the purification of Mucobromic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of sodium bisulfite in the purification of mucobromic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sodium bisulfite in the purification of this compound?
A1: Sodium bisulfite serves as a decolorizing agent in the purification of this compound.[1][2] Its main function is to eliminate a faint yellow discoloration present in the crude product after synthesis.[1][2] This discoloration is typically caused by residual bromine (Br₂) from the synthesis process.
Q2: How does sodium bisulfite decolorize the crude this compound?
A2: Sodium bisulfite is a reducing agent.[3][4] It reacts with the colored elemental bromine (Br₂), which is yellow or orange, and reduces it to colorless bromide ions (Br⁻).[1][5] This reaction effectively removes the source of the yellow tint from the final product.
Q3: Is sodium bisulfite essential for the purification of this compound?
A3: While not strictly essential for the isolation of this compound, the use of sodium bisulfite is a standard and highly recommended step to improve the purity and appearance of the final product.[1][2] Omitting this step may result in a product with a persistent yellow color, indicating the presence of impurities.
Q4: Are there any alternatives to sodium bisulfite for this purification step?
A4: While the established organic synthesis protocols for this compound specifically mention sodium bisulfite, other mild reducing agents could potentially serve a similar purpose in removing residual bromine. Alternatives used in other applications for halogen removal include sodium thiosulfate and dithionite.[6] However, for this specific synthesis, sodium bisulfite is the well-documented and recommended reagent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow discoloration after adding sodium bisulfite. | 1. Insufficient amount of sodium bisulfite added to react with all the residual bromine. 2. The discoloration is due to other organic impurities not susceptible to reduction by sodium bisulfite. | 1. Add a small additional amount of aqueous sodium bisulfite solution until the yellow color disappears. Avoid adding a large excess. 2. Proceed with the subsequent purification steps, such as treatment with decolorizing carbon and recrystallization, which are designed to remove other types of colored impurities.[2] |
| Low yield of purified this compound. | The use of sodium bisulfite is unlikely to be a direct cause of low yield. Look at other steps in the synthesis and purification. Key factors affecting yield include reaction temperature control during bromination and complete removal of hydrobromic acid before trituration.[2] | Review the experimental protocol to ensure that the reaction temperature was maintained below 10°C during bromine addition and that the hydrobromic acid was thoroughly removed by evaporation under reduced pressure.[2] |
| The final product has an unusual odor. | Sodium bisulfite solutions can have a sulfur dioxide odor. A large excess of sodium bisulfite might be the cause. | Ensure the crude this compound is thoroughly washed with ice water after filtration to remove any excess sodium bisulfite and other water-soluble impurities. |
Experimental Protocols
Purification of Crude this compound
This protocol is adapted from Organic Syntheses.[2]
-
Preparation: After the synthesis of this compound and the removal of excess bromine and hydrobromic acid by distillation and evaporation, the solid residue is cooled in an ice bath.
-
Trituration: The cooled residue is triturated with 30–50 mL of ice water.
-
Decolorization with Sodium Bisulfite:
-
Prepare a fresh solution of a few grams of sodium bisulfite in water.
-
Add this solution to the triturated mixture to discharge any slight yellow discoloration.
-
-
Filtration: The cold mixture is filtered with suction to separate the crude this compound.
-
Washing: The collected crude product is washed with two small portions of ice water.
-
Further Purification: The crude this compound is then typically recrystallized from boiling water with the addition of decolorizing carbon to yield the pure product.[2]
Quantitative Data
| Parameter | Value (with Sodium Bisulfite Treatment) | Reference |
| Crude Yield | 93–99% | [2] |
| Final Yield (after recrystallization) | 75–83% | [2] |
| Melting Point | 124–125 °C | [2] |
| Appearance | Colorless crystals | [2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bisulfite - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. reddit.com [reddit.com]
- 6. Making chlorine greener: investigation of alternatives to sulfite for dechlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mucobromic and Mucochloric Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the reactivity of mucobromic acid (MBA) and mucochloric acid (MCA), two structurally related α,β-unsaturated γ-lactones. Both compounds are known for their biological activity, including mutagenic and cytotoxic properties, which are directly linked to their chemical reactivity. This document summarizes key quantitative data, outlines experimental protocols for reactivity assessment, and visualizes the underlying reaction mechanisms to aid in the understanding and application of these compounds in research and development.
Introduction
This compound (3,4-dibromo-5-hydroxy-2(5H)-furanone) and mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) are halogenated furanones that have garnered significant attention due to their presence as disinfection byproducts in drinking water and their potent biological effects. Their reactivity stems from the electrophilic nature of the carbon-carbon double bond and the potential for the furanone ring to open, exposing a highly reactive aldehyde functionality. The difference in the halogen substituents (bromine vs. chlorine) is a key determinant of their reactivity profiles.
Comparative Reactivity Data
The reactivity of MBA and MCA has been evaluated through various studies, primarily focusing on their reactions with nucleophiles, such as amino acids and DNA bases. The following tables summarize key quantitative findings from these studies.
Table 1: Product Yields in Reactions with Nucleosides
This table presents the molar yields of the major products formed from the reaction of this compound (MBA) and Mucochloric Acid (MCA) with adenosine and cytidine in N,N-dimethylformamide (DMF). These reactions simulate the interaction of these compounds with DNA bases, providing insight into their genotoxic potential.
| Reactants | Product | Molar Yield (%)[1] |
| MCA + Adenosine | 3-(N⁶-adenosinyl)-2-chloro-2-propenal | 19 |
| MBA + Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal | 4 |
| MCA + Cytidine | 3-(N⁴-cytidinyl)-2-chloro-2-propenal | 7 |
| MBA + Cytidine | Trace levels of products | Not quantified |
| MCA + Guanosine | Trace levels of products | Not quantified |
| MBA + Guanosine | Trace levels of products | Not quantified |
These reactions were also observed in aqueous solutions at pH 7.4 and 37°C, albeit at much lower yields (approximately 5 x 10⁻³%).[1]
Table 2: Physicochemical Properties and Hydrolysis Data
This table provides a comparison of key physicochemical properties of this compound (MBA) and Mucochloric Acid (MCA) and their hydration constants, which are relevant to their stability and reactivity in aqueous environments.
| Property | This compound (MBA) | Mucochloric Acid (MCA) |
| Molar Mass | 257.87 g/mol | 168.96 g/mol |
| Melting Point | 122-124 °C | 125-127 °C |
| Hydration Constant | 0.17[2] | -0.23[2] |
The hydration constant reflects the equilibrium between the cyclic and acyclic (hydrated) forms of the mucohalic acids in water. A more positive value for MBA suggests a greater proportion exists in the hydrated, less electrophilic form compared to MCA.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible assessment of the reactivity of MBA and MCA. Below are methodologies derived from published studies for key experiments.
Protocol 1: Reaction with Nucleosides and Product Characterization
This protocol outlines the procedure for reacting MBA and MCA with nucleosides and subsequently isolating and characterizing the resulting products.
Materials:
-
This compound (MBA) or Mucochloric acid (MCA)
-
Adenosine, Cytidine, or Guanosine
-
N,N-dimethylformamide (DMF)
-
Octadecylsilane (C18) preparative chromatography columns
-
Solvents for chromatography (e.g., methanol, water)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: Dissolve MBA or MCA and the chosen nucleoside (e.g., adenosine) in DMF. The molar ratio and concentration should be optimized based on preliminary experiments.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Isolate the major products using preparative chromatography on octadecylsilane columns with a suitable solvent gradient.[1]
-
Structural Characterization:
-
UV-Vis Spectroscopy: Record the UV absorbance spectra of the isolated products to determine their maximum absorbance wavelengths.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified products in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate their chemical structure.
-
Mass Spectrometry: Obtain the mass spectrum of each product to confirm its molecular weight and fragmentation pattern.[1]
-
Protocol 2: Kinetic Analysis of Hydrolysis
This protocol describes a general approach for studying the hydrolysis kinetics of MBA and MCA in an aqueous medium.
Materials:
-
This compound (MBA) or Mucochloric acid (MCA)
-
Buffered aqueous solutions at various pH values
-
Spectrophotometer or HPLC system with a UV detector
-
Thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare stock solutions of MBA and MCA in a suitable organic solvent (e.g., acetonitrile) to minimize premature hydrolysis. Prepare a series of aqueous buffer solutions with known pH values.
-
Kinetic Measurement:
-
Initiate the reaction by injecting a small aliquot of the stock solution into the thermostatted buffer solution within the spectrophotometer cuvette or the HPLC autosampler.
-
Monitor the reaction progress by recording the change in UV absorbance at a wavelength where the reactant and product have significantly different extinction coefficients or by periodically injecting samples onto an HPLC column and measuring the peak area of the reactant.
-
-
Data Analysis:
-
Determine the initial reaction rate from the slope of the absorbance/concentration versus time plot.
-
Perform experiments at different initial concentrations of the mucohalic acid and hydroxide ions (by varying the pH) to determine the reaction order with respect to each reactant.
-
Calculate the rate constants for the hydrolysis reaction under different conditions.
-
Reaction Mechanism and Visualization
The reactivity of both mucobromic and mucochloric acid is primarily driven by nucleophilic attack on the electrophilic centers of the molecule. The general mechanism involves the attack of a nucleophile on the furanone ring, which can lead to either substitution of the halogen atoms or ring-opening.
The following diagram illustrates the general mechanism of nucleophilic attack on a mucohalic acid, which is a key aspect of their biological activity, including their genotoxicity through interaction with DNA bases.
Caption: General mechanism of nucleophilic attack on mucohalic acids.
Conclusion
The comparative study of mucobromic and mucochloric acid reveals distinct differences in their reactivity, largely influenced by the nature of the halogen substituent. Mucochloric acid generally exhibits higher reactivity towards nucleophiles, as evidenced by higher product yields in reactions with nucleosides. This difference in reactivity is a critical factor in their varying biological activities and potential toxicities. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, enabling a more informed approach to the study and application of these potent molecules. Further kinetic studies are warranted to provide a more comprehensive quantitative comparison of their reaction rates under various conditions.
References
Validating Mucobromic Acid Synthesis: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the reliable synthesis and stringent validation of key organic intermediates are paramount. Mucobromic acid, a versatile building block in the synthesis of heterocycles and other complex molecules, is no exception. This guide provides a comparative analysis of two common synthetic routes to this compound and details the spectroscopic methods essential for its validation.
This compound ((2Z)-2,3-dibromo-4-oxobut-2-enoic acid) is a highly functionalized organic compound featuring a dibrominated alkene, an aldehyde, and a carboxylic acid. It is known to exist in equilibrium with its cyclic tautomer, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1] This tautomerism is a critical consideration during spectroscopic analysis. The compound serves as a precursor in various synthetic applications, including the formation of substituted 2(5H)-furanone derivatives and nitrogen-containing heterocycles.
Comparison of Synthetic Routes
The preparation of this compound is most practically achieved through the oxidative bromination of either furfural or furoic acid in an aqueous solution.[2] The choice between these precursors often depends on precursor cost, desired yield, and reaction scale. Below is a comparative summary of these two methods based on established laboratory protocols.
| Feature | Synthesis from Furfural | Synthesis from Furoic Acid |
| Precursor | Furfural | Furoic Acid |
| Primary Reagents | Bromine, Water | Bromine, Water |
| Reported Yield | 75–83%[3] | 64–67%[2] |
| Key Conditions | Initial reaction temperature kept below 5°C to prevent tar formation and yield reduction.[3] | Requires initial cooling, but temperature control is slightly less critical than the furfural method.[2] |
| Workup | Involves distillation to remove excess bromine, evaporation under reduced pressure, and recrystallization.[3] | Involves cooling to crystallize the product, washing with sodium bisulfite, and recrystallization.[2] |
| Precursor Notes | Furfural is a readily available and cost-effective starting material derived from biomass. | Furoic acid can be obtained from furfural via the Cannizzaro reaction or oxidation but is often more expensive.[2] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible synthesis. The following protocols are adapted from established methods.
Synthesis from Furfural
Protocol:
-
A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water is vigorously stirred in a 2-liter three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added via the dropping funnel while maintaining the internal temperature below 5°C.[3]
-
After the addition is complete, the cooling bath is removed, a reflux condenser is attached, and the mixture is boiled for 30 minutes.
-
The excess bromine is removed by distillation until the distillate is nearly colorless.
-
The reaction mixture is then evaporated to dryness under reduced pressure.
-
The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by suction filtration, washed with ice water, and then recrystallized from approximately 110 ml of boiling water with decolorizing carbon to yield colorless crystals.[3]
Synthesis from Furoic Acid
Protocol:
-
In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 100 g (0.9 mole) of furoic acid and 440 ml of water.[2]
-
Immerse the flask in an ice bath and add 686 g (4.3 moles) of bromine through the dropping funnel over about 1 hour with continuous stirring and cooling.
-
After the addition, the mixture is heated to boiling and refluxed for 30 minutes.
-
The condenser is then removed, and boiling is continued for an additional 30 minutes in an open flask.
-
The mixture is cooled thoroughly in an ice bath to precipitate the product.
-
The solid is collected on a filter and triturated with a solution of 5 g of sodium bisulfite in 150 ml of water to remove excess bromine color.[2]
-
The product is collected again by filtration. Recrystallization can be performed by dissolving the crude product in 250 ml of boiling water with decolorizing carbon, followed by hot filtration and cooling to yield white crystals.[2]
Spectroscopic Validation Workflow
The confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques. Each method provides unique structural information.
Spectroscopic Data and Interpretation
The following table summarizes the expected spectroscopic data for the validation of this compound.
| Technique | Functional Group / Proton | Expected Signal | Reference / Rationale |
| ¹H NMR | Aldehyde (-CHO) or Acetal (-CH(OH)-) | δ 9.5-10.0 ppm (aldehyde) or δ ~6.08 ppm (cyclic acetal) | The reported signal at δ 6.08 (s, 1H) in CD₃OD suggests the predominance of the cyclic furanone tautomer in that solvent.[4] The aldehydic proton is expected to be significantly downfield.[5] |
| Carboxylic Acid (-COOH) | δ 10-13 ppm (broad singlet) | This is a typical range for carboxylic acid protons, which are often broad due to hydrogen bonding.[5] | |
| ¹³C NMR | Carboxylic Carbonyl (-C OOH) | δ 165-185 ppm | Characteristic chemical shift for carboxylic acid carbons. |
| Aldehyde Carbonyl (-C HO) | δ 190-200 ppm | Characteristic chemical shift for aldehyde carbons. | |
| Alkene Carbons (-C Br=C Br-) | δ 110-140 ppm | Expected range for sp² carbons in a halogenated alkene. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | This broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6] |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | Typical for a conjugated carboxylic acid. | |
| C=O Stretch (Aldehyde) | ~1690 cm⁻¹ | Typical for a conjugated aldehyde. | |
| C=C Stretch (Alkene) | ~1630 cm⁻¹ | Expected for a carbon-carbon double bond. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 256/258/260 | The molecular weight is 257.86 g/mol .[7] The isotopic pattern of two bromine atoms (⁷⁹Br and ⁸¹Br) will produce a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks. |
| Key Fragments | m/z 211/213/215, 177/179 | Loss of -COOH (m/z 45) or -Br (m/z 79/81) are common fragmentation pathways for carboxylic acids and halogenated compounds.[8] |
Experimental Protocols for Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in an NMR tube. The choice of solvent can influence the position of the aldehydic/acetal proton due to tautomerism.[4] Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. Scan the sample typically from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS): A suitable ionization method such as Electron Ionization (EI) is used. The sample is introduced, and the resulting mass-to-charge ratios of the molecular ion and its fragments are analyzed.[7] The isotopic pattern for the two bromine atoms is a key diagnostic feature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Muting the Microbes: A Comparative Guide to Mucobromic Acid Derivatives as Quorum Sensing Inhibitors
For researchers, scientists, and drug development professionals, the rise of antibiotic resistance is a clarion call for novel antimicrobial strategies. Targeting quorum sensing (QS), the intricate communication system bacteria use to coordinate virulence, offers a promising alternative to traditional antibiotics. This guide provides a detailed comparison of the efficacy of mucobromic acid derivatives as QS inhibitors against the opportunistic pathogen Pseudomonas aeruginosa, benchmarked against other well-established QS inhibitor classes.
This publication synthesizes experimental data to offer an objective comparison of this compound derivatives with other QS inhibitors. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to elucidate complex relationships.
Efficacy at a Glance: Comparative Data
The following tables summarize the quantitative efficacy of various this compound derivatives and other notable QS inhibitors against Pseudomonas aeruginosa. This data, gathered from multiple studies, allows for a direct comparison of their potential to disrupt bacterial communication and virulence.
| Compound Class | Specific Compound | Target | Assay Type | Concentration | % Inhibition | IC50 (µM) | Reference |
| This compound Derivatives | ortho-hydroxyphenyl mucochloric analogue 12 | LasR | P. aeruginosa MH602 reporter strain | 250 µM | 83% (±2.8) | - | [1] |
| Phenolic Compounds (general) | LasR | P. aeruginosa MH602 reporter strain | 250 µM | 75-80% | - | [1] | |
| C-linked amides 32 & 34 | LasR | P. aeruginosa MH602 reporter strain | 250 µM | ~53% | - | [1] | |
| Furanones | Furanone C-30 | LasR/RhlR | P. aeruginosa PA14 | 50 µM | ~90% (Biofilm) | - | [2] |
| meta-bromo-thiolactone (mBTL) | RhlR | P. aeruginosa PA14 | - | - | 8 (±2) | [3] | |
| Flavonoids | Chrysin Derivative (E6) | LasR | P. aeruginosa | 50 µM | ~64% (Pyocyanin) | - | [4][5] |
| Quercetin | - | P. aeruginosa | 281 µM | >95% (Biofilm) | - | ||
| Other Small Molecules | N-decanoyl cyclopentylamide (C10-CPA) | LasR/RhlR | P. aeruginosa PAO1 | - | - | 80 (lasB-lacZ), 90 (rhlA-lacZ) | [6] |
| trans-cinnamaldehyde (CA) | Las/Rhl | P. aeruginosa PAO1 | - | 65% (Protease), 22% (Elastase), 32% (Pyocyanin) | - | [7] |
Delving Deeper: Virulence Factor Inhibition
Beyond general QS inhibition, the practical application of these compounds lies in their ability to suppress the production of specific virulence factors that contribute to the pathogenicity of P. aeruginosa.
| Compound Class | Specific Compound | Virulence Factor | Assay | Concentration | % Inhibition | Reference |
| This compound Derivatives | Phenolic Compounds | Pyocyanin | Pyocyanin Production Assay | 250 µM | 90-94% | [1] |
| Furanones | GBr Furanone | Pyocyanin | Pyocyanin Production Assay | 50 µM | Strain-dependent | [2] |
| Furanone C-30 | Biofilm | Crystal Violet Assay | 50 µM | ~90% | [2] | |
| Flavonoids | Chrysin Derivative (E6) | LasA Protease | Protease Assay | - | 18.8% | [4] |
| Chrysin Derivative (E6) | Pyocyanin | Pyocyanin Production Assay | - | 63.8% | [4] | |
| Chrysin Derivative (E6) | LasB Elastase | Elastase Assay | - | 42.2% | [4] | |
| Other Small Molecules | trans-cinnamaldehyde (CA) | Protease | Protease Assay | - | 65% | [7] |
| trans-cinnamaldehyde (CA) | Elastase | Elastase Assay | - | 22% | [7] | |
| trans-cinnamaldehyde (CA) | Pyocyanin | Pyocyanin Production Assay | - | 32% | [7] |
Understanding the Mechanism: Signaling Pathways in P. aeruginosa
The quorum sensing network in P. aeruginosa is a complex hierarchy involving multiple interconnected systems, primarily the las, rhl, and pqs systems. This compound derivatives and the comparators discussed primarily target the LasR and RhlR transcriptional regulators, key components of this network.
Caption: The hierarchical quorum sensing network in P. aeruginosa.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
General Experimental Workflow for QS Inhibition
Caption: A generalized workflow for assessing QS inhibition.
Protocol 1: Quorum Sensing Inhibition Assay using P. aeruginosa MH602 Reporter Strain
This protocol is adapted from methodologies used to assess the QS inhibitory activity of this compound derivatives[1].
-
Bacterial Strain and Culture Conditions:
-
Use P. aeruginosa MH602 reporter strain, which contains a lasB-gfp fusion.
-
Grow an overnight culture of the reporter strain in Luria-Bertani (LB) broth at 37°C with appropriate antibiotic selection.
-
-
Assay Preparation:
-
Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.02.
-
Prepare stock solutions of the this compound derivatives and control compounds in a suitable solvent (e.g., DMSO).
-
-
Treatment and Incubation:
-
In a 96-well microtiter plate, add the test compounds to the diluted bacterial culture to achieve the desired final concentrations (e.g., 250 µM, 125 µM, 62.5 µM).
-
Include a positive control (e.g., a known QS inhibitor like Fu-30) and a negative control (solvent only).
-
Incubate the plate at 37°C with shaking for 17 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the green fluorescent protein (GFP) fluorescence (excitation ~485 nm, emission ~520 nm) and the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the QS inhibition percentage using the following formula: % Inhibition = [1 - (Fluorescence_test / OD600_test) / (Fluorescence_control / OD600_control)] * 100
-
Protocol 2: Pyocyanin Quantification Assay
This protocol is a standard method for quantifying the production of pyocyanin, a key virulence factor of P. aeruginosa[1].
-
Sample Preparation:
-
Grow P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium (e.g., King's A broth) in the presence of the test compounds or controls for 24-48 hours at 37°C with shaking.
-
Centrifuge the cultures to pellet the bacterial cells.
-
-
Extraction:
-
Transfer the cell-free supernatant to a new tube.
-
Add an equal volume of chloroform and vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Separate the chloroform layer and add 0.5 volumes of 0.2 N HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification:
-
Measure the absorbance of the pink (upper) layer at 520 nm.
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the A520 reading by 17.072.
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
This is a widely used method to quantify the effect of inhibitors on biofilm formation[8][9][10][11].
-
Biofilm Formation:
-
Grow an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Add 100 µl of the diluted culture to the wells of a 96-well flat-bottom polystyrene microtiter plate.
-
Add the test compounds at various concentrations. Include appropriate controls.
-
Incubate the plate statically at 37°C for 24 hours.
-
-
Staining:
-
Carefully discard the planktonic cells and gently wash the wells with sterile saline or water.
-
Add 125 µl of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µl of 30% acetic acid to each well.
-
Transfer 125 µl of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550 nm.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Protocol 4: Elastase (LasB) Activity Assay
This protocol measures the activity of the LasB elastase, another important virulence factor.
-
Sample Preparation:
-
Prepare cell-free supernatants from P. aeruginosa cultures grown with and without the test compounds, as described in the pyocyanin assay.
-
-
Enzymatic Reaction:
-
Use a commercially available kit (e.g., EnzChek™ Elastase Assay Kit) or a substrate like Elastin-Congo Red.
-
For the EnzChek kit, mix the supernatant with the DQ™ elastin substrate in the provided reaction buffer.
-
For the Elastin-Congo Red method, incubate the supernatant with the substrate and measure the release of the Congo Red dye.
-
-
Data Acquisition:
-
For fluorescent substrates, measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
For colorimetric substrates, measure the absorbance at the specified wavelength.
-
The rate of substrate cleavage is proportional to the elastase activity. Calculate the percentage of inhibition relative to the untreated control.
-
Conclusion
This compound derivatives represent a promising class of quorum sensing inhibitors, demonstrating significant efficacy in reducing QS activity and the production of key virulence factors in Pseudomonas aeruginosa.[1] Their performance, particularly that of the phenolic and ortho-hydroxyphenyl analogues, is comparable to, and in some cases may exceed, that of other established QS inhibitors such as certain furanones and flavonoids.
The data presented in this guide underscores the potential of this compound derivatives as a scaffold for the development of novel anti-virulence therapies. Further research, including in vivo studies and investigations into their mechanism of action and spectrum of activity, is warranted to fully elucidate their therapeutic potential in the fight against antibiotic-resistant bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. imquestbio.com [imquestbio.com]
Alternative reagents to Mucobromic acid for the synthesis of furanones
For Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a cornerstone in medicinal chemistry and natural product synthesis, valued for its diverse biological activities. While mucobromic acid has traditionally served as a key starting material for substituted furanones, its hazardous nature and cost have driven the search for safer, more efficient, and versatile alternatives. This guide provides an objective comparison of prominent alternative methods for furanone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Methods for Furanones
The following tables provide a quantitative comparison of key performance indicators for the synthesis of furanones using this compound and three notable alternative methods: the Paal-Knorr Synthesis, the Feist-Benary Synthesis, and the Catalytic Oxidation of Furfural.
Table 1: General Comparison of Furanone Synthesis Methods
| Feature | This compound | Paal-Knorr Synthesis | Feist-Benary Synthesis | Catalytic Oxidation of Furfural |
| Starting Materials | This compound, nucleophiles | 1,4-Dicarbonyl compounds | α-Halo ketones, β-Dicarbonyl compounds | Furfural, oxidant, catalyst |
| Reagent Hazards | This compound is corrosive and toxic | Generally moderate | α-Halo ketones are lachrymatory and toxic | Furfural is harmful; depends on oxidant and catalyst |
| Versatility | Good for 3,4-dihalogenated furanones and derivatives[1] | Excellent for polysubstituted furans[2][3] | Good for a variety of substituted furans[4][5] | Primarily for 2(5H)-furanone and its derivatives[6] |
| Reaction Conditions | Varies with nucleophile | Typically acidic, can be harsh[7] | Generally basic, often requires heating[4] | Varies with catalyst, can be mild to moderate[6] |
| Byproducts | Halide salts | Water | Halide salts, water | Depends on catalyst and oxidant |
Table 2: Quantitative Performance Data of Furanone Synthesis Methods
| Method | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Reagents |
| This compound Derivative Synthesis | 3,4-diaryl-2(5H)-furanone | Not specified | Not specified | Not specified | 3,4-dibromo-2(5H)-furanone, Aryl stannanes, Pd catalyst[1] |
| Paal-Knorr Synthesis | 2,5-Diphenylfuran | ~95% (recrystallized) | 2 hours | Reflux (Toluene) | 1,4-Diphenyl-1,4-butanedione, p-TsOH[8] |
| Feist-Benary Synthesis | Ethyl 2,5-dimethylfuran-3-carboxylate | ~65-75% | 4 hours | Reflux (Ethanol) | Ethyl acetoacetate, Chloroacetone, Pyridine[4] |
| Catalytic Oxidation of Furfural | 2(5H)-Furanone | up to 66% | 4 hours | 140 | Furfural, Peroxymonosulfate, CuMoO₄ catalyst[6] |
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Diphenylfuran
This protocol describes the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to yield a highly substituted furan.
Experimental Workflow
Caption: Paal-Knorr synthesis of 2,5-diphenylfuran.
Materials:
-
1,4-Diphenyl-1,4-butanedione (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mol%)[8]
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-diphenyl-1,4-butanedione and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.[8]
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing for 2 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.[8]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 2,5-diphenylfuran as a white solid.
Feist-Benary Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4]
Experimental Workflow
Caption: Feist-Benary synthesis of a substituted furan.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Pyridine (1.0 eq)[4]
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.
-
Add pyridine to the solution.[4]
-
Slowly add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2,5-dimethylfuran-3-carboxylate.
Catalytic Oxidation of Furfural to 2(5H)-Furanone
This protocol outlines a modern approach using a heterogeneous catalyst for the selective oxidation of a renewable feedstock.[6]
Experimental Workflow
Caption: Catalytic oxidation of furfural to 2(5H)-furanone.
Materials:
-
Furfural
-
Peroxymonosulfate (PMS)
-
CuMoO₄ catalyst[6]
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable pressure reactor, combine furfural, water, and the CuMoO₄ catalyst.[6]
-
Add peroxymonosulfate to the mixture.
-
Seal the reactor and heat the mixture to 140 °C for 4 hours with stirring.[6]
-
After the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the heterogeneous catalyst.
-
Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 2(5H)-furanone.
Reaction Mechanisms
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis proceeds via an acid-catalyzed intramolecular cyclization of a 1,4-dicarbonyl compound. The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the furan ring.[2]
Caption: Mechanism of the Paal-Knorr furan synthesis.
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a base-catalyzed reaction. It begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-halo ketone. An intramolecular cyclization followed by dehydration yields the furan product.[4][5]
Caption: Mechanism of the Feist-Benary furan synthesis.
Catalytic Oxidation of Furfural
The mechanism for the catalytic oxidation of furfural to 2(5H)-furanone is complex and depends on the specific catalyst and oxidant used. With a CuMoO₄ catalyst and peroxymonosulfate, the reaction is proposed to involve the activation of the aldehyde group of furfural by the molybdenum species. This facilitates the abstraction of a hydrogen atom, leading to the formation of a radical intermediate which then undergoes further oxidation and rearrangement to form the furanone ring.[6]
Caption: Proposed mechanism for the catalytic oxidation of furfural.
Conclusion
The synthesis of furanones can be achieved through various methods, each with its own set of advantages and limitations. The classical Paal-Knorr and Feist-Benary syntheses offer great versatility in accessing a wide range of substituted furanones and remain highly relevant in synthetic organic chemistry. The catalytic oxidation of furfural presents a promising green alternative, utilizing a renewable feedstock to produce valuable furanone derivatives. The choice of the most suitable method will depend on the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of furanones in a research and development setting.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Reactivity of Mucobromic Acid with Adenosine and Cytidine: A Comparative Analysis of Nucleoside Modification
For researchers, scientists, and professionals in drug development, the modification of nucleosides is a critical tool for probing biological processes and developing novel therapeutics. Mucobromic acid, a known mutagen, has been studied for its reactivity towards the fundamental building blocks of nucleic acids. This guide provides a detailed analysis of the reaction products of this compound with adenosine and cytidine, presenting a comparative overview with alternative methods for nucleoside modification, supported by experimental data and detailed protocols.
Executive Summary
This compound (MBA) and its chlorinated analog, mucochloric acid (MCA), react with adenosine and cytidine to form halogenated propenal derivatives. While these reactions demonstrate a specific mode of nucleoside modification, the yields vary significantly depending on the reactants and conditions. In comparison to other established methods for nucleoside modification, such as the formation of etheno adducts using chloroacetaldehyde or bromomalonaldehyde, the reactions with mucobromic and mucochloric acid offer a unique pathway to specific adducts, though often with lower efficiency. This guide will delve into the quantitative aspects of these reactions, outline the experimental procedures, and provide a visual representation of the reaction pathways.
Comparative Analysis of Reaction Products and Yields
The reaction of this compound and mucochloric acid with adenosine and cytidine primarily yields N-substituted halopropenal derivatives. The efficiency of these reactions has been quantified in both organic and aqueous solutions, providing insights into their potential biological relevance.
| Reactants | Product | Yield in DMF | Yield in Aqueous Solution (pH 7.4, 37°C) | Citation |
| This compound (MBA) + Adenosine | 3-(N⁶-adenosinyl)-2-bromo-2-propenal (MBrA) | 4 mol % | ~5 x 10⁻³ % | [1][2] |
| Mucochloric Acid (MCA) + Adenosine | 3-(N⁶-adenosinyl)-2-chloro-2-propenal (MClA) | 19 mol % | ~5 x 10⁻³ % | [1][2] |
| Mucochloric Acid (MCA) + Cytidine | 3-(N⁴-cytidinyl)-2-chloro-2-propenal (MClC) | 7 mol % | Not reported | [1][2] |
| This compound (MBA) + Cytidine | Trace levels of products (not further characterized) | Not applicable | Not applicable | [1][2] |
In contrast, other reagents are known to form different types of adducts with higher yields under specific conditions. For instance, the formation of etheno derivatives using α-halocarbonyl reagents is a widely used method.
| Reactants | Product | Yield | Citation |
| Guanosine + Haloketones | 1,N²-ethenoguanosine derivatives | 70-90% | [3] |
| Adenosine or Cytidine + Chloroacetaldehyde | Ethenoadenosine or Ethenocytidine | Satisfactory to quantitative | [3] |
This comparison highlights that while mucobromic and mucochloric acids lead to the formation of unique halopropenal adducts, alternative methods for generating other types of nucleoside modifications, such as etheno adducts, can be significantly more efficient.
Reaction Pathways and Experimental Workflow
The formation of halopropenal derivatives from the reaction of mucochloric or this compound with adenosine and cytidine proceeds through a mechanism distinct from the formation of propenal adducts by malonaldehyde.[1][] The proposed pathway involves the nucleophilic attack of the exocyclic amino group of the nucleoside on the furanone ring of the acid.
The general workflow for the synthesis and analysis of these reaction products involves reaction in a suitable solvent, followed by purification and structural characterization.
Detailed Experimental Protocols
The following protocols are summarized from the cited literature and provide a detailed methodology for the key experiments.
Synthesis of 3-(N⁶-adenosinyl)-2-bromo-2-propenal (MBrA)
-
Reaction Setup: Adenosine (159 mg, 0.59 mmol) is reacted with this compound (323 mg, 1.26 mmol) in 8 mL of N,N-dimethylformamide (DMF).[2]
-
Incubation: The reaction mixture is maintained at 37°C for 3 days.[2]
-
Solvent Removal: The DMF is removed by rotary evaporation at 50°C.[2]
-
Purification:
-
The residue is dissolved in a minimal amount of water and filtered.[2]
-
The filtered solution is loaded onto a preparative C18 column equilibrated with water.[2]
-
The column is eluted stepwise with increasing concentrations of acetonitrile in water (0%, 5%, 10%, and 15%).[2]
-
The fractions containing the product (eluting at 15% acetonitrile) are collected.[2]
-
-
Isolation: The product-containing fractions are combined, and the solvent is removed by rotary evaporation. The resulting residue is crystallized from water.[2]
-
Characterization: The structure of the isolated product is confirmed by UV absorbance, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[1][2]
Synthesis of 3-(N⁴-cytidinyl)-2-chloro-2-propenal (MClC)
-
Reaction Setup: Cytidine (143 mg, 0.59 mmol) is reacted with mucochloric acid (200 mg, 1.19 mmol) in 20 mL of DMF.[2][]
-
Incubation: The reaction mixture is maintained at 37°C for 5 days.[2][]
-
Purification and Isolation: The purification and isolation steps are similar to those described for MBrA, with the product eluting from the C18 column with 10% acetonitrile in water.[2]
-
Characterization: The structure of the isolated product is confirmed by UV absorbance, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[1][2]
Alternative Methods for Nucleoside Modification
A variety of reagents and methods exist for the chemical modification of adenosine and cytidine, each with its own advantages and specificities.
-
Etheno Adduct Formation: Reagents such as chloroacetaldehyde, bromomalonaldehyde, and α-haloketones are commonly used to form fluorescent etheno derivatives of adenosine and cytidine.[3] These reactions are often high-yielding and are valuable for creating fluorescent probes.
-
Acylation and Alkylation: The exocyclic amino groups and hydroxyl groups of the sugar moiety can be modified through acylation and alkylation reactions, introducing a wide range of functional groups.[5]
-
Palladium-Catalyzed Carboxyamidation: This method allows for the introduction of carboxamide functionalities at the 5-position of cytidine, providing a route to novel modified nucleotides.[6]
-
Click Chemistry: The introduction of alkyne-modified nucleosides, such as 7-ethynyl-8-aza-7-deazaadenosine, allows for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7]
The choice of modification strategy depends on the desired final product and its intended application, whether for structural studies, as a fluorescent probe, or for therapeutic purposes.
Conclusion
The reaction of this compound with adenosine and cytidine provides a pathway to specific halogenated propenal adducts. While the yields of these reactions, particularly in aqueous solutions, are low, the characterization of these products is crucial for understanding the potential genotoxic mechanisms of this compound. For researchers aiming to synthesize modified nucleosides for various applications, a range of alternative methods offer higher efficiencies and access to a broader diversity of chemical modifications. The selection of the appropriate synthetic strategy should be guided by the target adduct and the desired reaction performance. This comparative guide provides a foundational understanding of the reactivity of this compound and situates it within the broader context of nucleoside chemistry, offering valuable insights for professionals in chemical biology and drug discovery.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 3. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthesis of cytidine-5-carboxamide-modified nucleotide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Duel: Unmasking the Acyclic and Cyclic Isomers of Mucobromic Acid
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural nuances is paramount. Mucobromic acid, a versatile building block in organic synthesis, presents an interesting case of tautomerism, existing in a dynamic equilibrium between an acyclic aldehyde-acid and a cyclic lactol form. This guide provides a comparative analysis of the spectroscopic characteristics of these two isomers, supported by experimental data and detailed protocols to aid in their identification and characterization.
This compound readily interconverts between its acyclic form, (2Z)-2,3-dibromo-4-oxobut-2-enoic acid, and its cyclic hemiacetal form, 3,4-dibromo-5-hydroxy-2(5H)-furanone.[1] The predominance of one isomer over the other is heavily influenced by the surrounding environment, particularly the solvent and pH. In the solid state and in non-polar organic solvents, the cyclic isomer is the favored structure. Conversely, under basic aqueous conditions, the equilibrium shifts to favor the deprotonated acyclic form. This solvent-dependent equilibrium provides a practical avenue for the spectroscopic characterization of each isomer.
Comparative Spectroscopic Data
The distinct structural features of the acyclic and cyclic isomers of this compound give rise to unique spectroscopic signatures. The following tables summarize the key expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: 1H and 13C NMR Spectroscopic Data
| Isomer | Form | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Cyclic | 3,4-dibromo-5-hydroxy-2(5H)-furanone | CDCl3 | ~6.1 (s, 1H, H-5), Broad signal (OH) | ~165 (C=O), ~140 (C=C), ~120 (C=C), ~95 (C-5), One additional signal for C-Br |
| Acyclic | (2Z)-2,3-dibromo-4-oxobut-2-enoic acid | Basic D2O | ~9.5 (s, 1H, CHO) | ~180 (C=O, acid), ~190 (C=O, aldehyde), ~145 (C=C), ~125 (C=C) |
Note: The chemical shifts for the acyclic form are predicted based on typical values for similar functional groups, as the deprotonated species would be present in basic D₂O.
Table 2: Infrared (IR) Spectroscopic Data
| Isomer | Form | State | Key IR Absorptions (cm-1) |
| Cyclic | 3,4-dibromo-5-hydroxy-2(5H)-furanone | Solid (KBr) | ~3300 (broad, O-H), ~1770 (strong, C=O, lactone), ~1600 (C=C), ~1200 (C-O) |
| Acyclic | (2Z)-2,3-dibromo-4-oxobut-2-enoic acid | Basic Solution | ~1710 (C=O, aldehyde), ~1580 (C=O, carboxylate), ~1600 (C=C) |
Note: The IR absorptions for the acyclic form are predicted for the carboxylate salt that would be present in a basic solution.
Table 3: Mass Spectrometry (MS) Fragmentation Data
| Isomer | Form | Key Fragments (m/z) | Interpretation |
| Cyclic | 3,4-dibromo-5-hydroxy-2(5H)-furanone | 258/260/262 (M+), 229/231/233, 179/181, 151/153 | Molecular ion peak cluster (due to Br isotopes), Loss of CHO, Loss of Br, Loss of CHO and CO |
| Acyclic | (2Z)-2,3-dibromo-4-oxobut-2-enoic acid | 258/260/262 (M+), 213/215/217, 179/181 | Molecular ion peak cluster, Loss of COOH, Loss of Br |
Note: The mass spectrum available from the NIST WebBook for this compound likely corresponds to the more stable cyclic isomer under typical electron ionization conditions.[2]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the oxidative bromination of furfural. The following protocol is adapted from established literature procedures.
Materials:
-
Furfural
-
Bromine
-
Water
-
Decolorizing carbon
-
Sodium bisulfite
Procedure:
-
A mixture of freshly distilled furfural and water is prepared in a three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is cooled in an ice bath, and bromine is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred and heated to reflux for 30 minutes.
-
Excess bromine is removed by distillation.
-
The reaction mixture is evaporated to dryness under reduced pressure.
-
The solid residue is triturated with ice-cold water, and a small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by suction filtration and washed with ice-cold water.
-
Recrystallization from boiling water with the addition of decolorizing carbon yields purified this compound.
Spectroscopic Analysis of the Cyclic Isomer
To obtain spectroscopic data predominantly for the cyclic isomer, 3,4-dibromo-5-hydroxy-2(5H)-furanone, the analysis should be performed in a non-polar organic solvent or in the solid state.
-
NMR Spectroscopy: Dissolve the synthesized this compound in deuterated chloroform (CDCl3). Acquire 1H and 13C NMR spectra. The presence of a signal around 6.1 ppm in the 1H NMR spectrum is characteristic of the proton at the C-5 position of the furanone ring.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of this compound. Acquire the IR spectrum. The spectrum is expected to show a broad O-H stretch and a strong C=O stretch characteristic of a lactone.
-
Mass Spectrometry: Introduce the solid sample into the mass spectrometer via a direct insertion probe and acquire the spectrum using electron ionization (EI).
Spectroscopic Analysis of the Acyclic Isomer
To favor the formation of the acyclic isomer, (2Z)-2,3-dibromo-4-oxobut-2-enoic acid, the analysis should be conducted in a basic aqueous solution.
-
NMR Spectroscopy: Dissolve the synthesized this compound in deuterium oxide (D2O) containing a small amount of a base such as sodium deuteroxide (NaOD). Acquire the 1H NMR spectrum. The characteristic aldehyde proton signal is expected to appear downfield, around 9-10 ppm. The carboxylic acid proton will exchange with deuterium and will not be observed.
-
IR Spectroscopy: Prepare a solution of this compound in water and adjust the pH to a basic value. Acquire the IR spectrum in a suitable liquid cell. The spectrum is expected to show characteristic absorptions for an aldehyde and a carboxylate anion.
Isomeric Equilibrium Workflow
The following diagram illustrates the tautomeric equilibrium between the acyclic and cyclic isomers of this compound and the conditions that favor each form.
This guide provides a framework for the spectroscopic differentiation of the acyclic and cyclic isomers of this compound. By carefully selecting the experimental conditions, researchers can effectively characterize each tautomer, leading to a more complete understanding of this important chemical entity.
References
Evaluating the Genotoxicity of Mucobromic Acid in Comparison to Other Disinfection Byproducts: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxicity of Mucobromic acid (MBA), a disinfection byproduct (DBP) formed during water treatment, against other commonly found DBPs. This document is intended for researchers, scientists, and drug development professionals actively engaged in toxicological studies and risk assessment of water contaminants. The information presented herein is based on a comprehensive review of existing experimental data.
Introduction
Water disinfection is a critical public health measure that significantly reduces the incidence of waterborne diseases. However, the reaction of disinfectants, such as chlorine, with natural organic matter in water can lead to the formation of a wide array of disinfection byproducts (DBPs). Many of these DBPs have been shown to exhibit genotoxic and carcinogenic properties, posing a potential risk to human health.
This compound (MBA) is a halogenated furanone that has been identified as a DBP. Like its chloro-analogue, mucochloric acid, MBA is recognized as a genotoxin and a potential carcinogen due to its ability to alkylate DNA bases, specifically guanosine, adenosine, and cytosine[1]. This guide aims to provide a comparative overview of the genotoxicity of MBA alongside other well-studied DBPs, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), haloacetic acids (HAAs), and trihalomethanes (THMs). The objective is to offer a consolidated resource of quantitative data and experimental methodologies to aid in the evaluation of the relative genotoxic potential of these compounds.
Comparative Genotoxicity Data
The following table summarizes quantitative data from various genotoxicity assays for this compound and other selected disinfection byproducts. It is important to note that direct quantitative comparison of MBA with other DBPs using standardized assays like the Ames, Comet, or Micronucleus test is limited in the available literature. The data for MBA presented here is from a Drosophila melanogaster wing spot test, which assesses somatic mutation and recombination. While this assay provides valuable in vivo data, the results may not be directly comparable to the in vitro assays typically used for other DBPs.
| Disinfection Byproduct (DBP) | Assay Type | Test System/Cell Line | Concentration | Genotoxicity Endpoint | Reference |
| This compound (MBA) | Wing Spot Test | Drosophila melanogaster | 1 mM | No significant increase in mutant spots | |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Ames Test | Salmonella typhimurium TA100 | - | ~6300 revertants/nmol | [2] |
| Alkaline Elution | Rat Hepatocytes | 30-300 µM | Concentration-dependent DNA damage | ||
| Sister Chromatid Exchange | V79 Chinese Hamster Cells | 2-5 µM | Increased frequency of SCE | ||
| Iodoacetic Acid (IAA) | Comet Assay | Chinese Hamster Ovary (CHO) cells | - | Most potent genotoxicity among 12 HAAs | [2] |
| HGPRT Mutation Assay | CHO-K1 cells | - | Most potent mutagenicity among 6 HAAs | [3] | |
| Dibromoacetonitrile (DBAN) | Ames Test | Salmonella typhimurium TA100 | - | Not mutagenic | [4] |
| Comet Assay | HeLa S3 cells | - | Increased mean tail moment | [4] | |
| Bromoform (Tribromomethane) | Micronucleus Test | Mouse Bone Marrow | - | Did not induce micronuclei | [5] |
| Comet Assay | Allium cepa root cells | 75-100 µg/mL | Significant increase in DNA damage | [3][6] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are based on standardized procedures and can be adapted for the evaluation of various DBPs.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[7][8]
A. Reagents and Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)[9]
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction (for metabolic activation) and cofactor solution
-
Test compound and positive/negative controls
B. Procedure:
-
Culture Preparation: Inoculate the selected Salmonella strain into nutrient broth and incubate overnight to obtain a log-phase culture.
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, histidine/biotin solution, the test compound at various concentrations, and either S9 mix or a buffer control.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.[10][11]
A. Reagents and Materials:
-
Cell line of choice (e.g., CHO, V79, HeLa)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
B. Procedure:
-
Cell Preparation and Embedding: Prepare a single-cell suspension of the test cells. Mix the cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
-
DNA Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the migration of fragmented DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Data Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail and the tail moment.[10]
In Vitro Micronucleus Assay
The micronucleus test is used to detect chromosomal damage or aneuploidy.[7][12]
A. Reagents and Materials:
-
Mammalian cell line (e.g., CHO-K1, V79)
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Fixative (e.g., methanol:acetic acid)
-
DNA staining solution (e.g., Giemsa, Hoechst)
-
Microscope slides
B. Procedure:
-
Cell Culture and Treatment: Culture the cells and expose them to the test compound at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the culture to inhibit cell division at the binucleated stage.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining and Scoring: Stain the slides and score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the evaluation of DBP genotoxicity using the Ames, Comet, and Micronucleus assays.
Experimental workflow for DBP genotoxicity assessment.
DNA Damage Signaling Pathway
Upon exposure to genotoxic agents like certain DBPs, cells activate a complex signaling network to respond to the DNA damage. This pathway is crucial for maintaining genomic integrity.
Simplified DNA damage response pathway.
Conclusion
The available data indicates that this compound, along with other disinfection byproducts like MX and certain haloacetic acids, possesses genotoxic potential. While quantitative data for a direct comparison of MBA across standardized assays is currently limited, its known ability to form DNA adducts warrants further investigation. This guide provides researchers with a foundational understanding of the comparative genotoxicity of these compounds and the methodologies to conduct further assessments. A more comprehensive evaluation of MBA's genotoxicity using standardized in vitro assays is crucial for a more accurate risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic activity of five haloacetonitriles: comparative investigations in the single cell gel electrophoresis (comet) assay and the ames-fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of drinking water disinfection by-products (bromoform and chloroform) by using both Allium anaphase-telophase and comet tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the Reactivity Landscape of Mucobromic Acid: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into the Cross-Reactivity of Mucobromic Acid with Biological Nucleophiles
This guide offers a comprehensive comparison of the reactivity of this compound (MBA), a halogenated furanone and a known genotoxin, with a range of biological nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways to provide a foundational understanding of MBA's reactivity profile.
Executive Summary
This compound is an α,β-unsaturated carbonyl compound, a structural feature that confers significant electrophilic reactivity. This inherent reactivity allows it to form covalent adducts with biological nucleophiles, a process central to its toxicological effects. This guide explores the current understanding of MBA's interactions with key cellular targets, including DNA bases, and the amino acids that are fundamental components of proteins and the major cellular antioxidant, glutathione. While direct kinetic data for MBA's reactions with many of these nucleophiles remains limited in publicly available literature, this guide compiles existing data and provides protocols for researchers to conduct their own comparative studies.
Comparative Reactivity of this compound
The reactivity of this compound with various biological nucleophiles is a critical factor in its mechanism of toxicity. While comprehensive kinetic data is not available for all interactions, existing studies on its reactions with DNA bases provide a starting point for comparison.
Table 1: Product Yields from the Reaction of this compound and Mucochloric Acid with Nucleosides
| Compound | Nucleoside | Product | Yield (%) |
| This compound (MBA) | Adenosine | 3-(N6-adenosinyl)-2-bromo-2-propenal | 4[1] |
| Mucochloric Acid (MCA) | Adenosine | 3-(N6-adenosinyl)-2-chloro-2-propenal | 19[1] |
| Mucochloric Acid (MCA) | Cytidine | 3-(N4-cytidinyl)-2-chloro-2-propenal | 7[1] |
Reactions were carried out in N,N-dimethylformamide (DMF). Reactions in aqueous solutions at pH 7.4 and 37°C resulted in significantly lower yields (approximately 5 x 10⁻³%)[1].
It is important to note that reactions of MBA with cytidine and guanosine resulted in only trace levels of products that were not further characterized[1]. This suggests a degree of selectivity in its reactivity towards different DNA bases.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods for studying the kinetics of electrophile-nucleophile reactions and for the analysis of the resulting adducts.
Kinetic Analysis of this compound Reactivity by UV-Vis Spectroscopy
This protocol allows for the determination of second-order rate constants for the reaction of MBA with various nucleophiles by monitoring the change in absorbance over time.
Materials:
-
This compound (MBA)
-
Biological nucleophile of interest (e.g., Glutathione, N-acetylcysteine, Cysteine, Lysine, Histidine)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of MBA in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of the nucleophile in the reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the reaction buffer and the nucleophile solution to achieve the desired final concentration.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a small volume of the MBA stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where either the reactants or products have a distinct absorbance maximum. For α,β-unsaturated carbonyls, the disappearance of the carbonyl chromophore can often be monitored.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess compared to MBA), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay function.
-
Plot the k_obs values against the corresponding concentrations of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k_2).
-
Analysis of this compound Adducts by HPLC-MS/MS
This protocol outlines a general method for the identification and quantification of adducts formed between MBA and biological nucleophiles.
Materials:
-
Reaction mixture containing MBA and the nucleophile.
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reversed-phase HPLC column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation:
-
Stop the reaction at desired time points, if necessary, by adding a quenching agent (e.g., a strong acid).
-
Filter the sample to remove any particulates.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.
-
-
MS/MS Detection:
-
Ionize the eluted compounds using electrospray ionization (ESI) in either positive or negative ion mode.
-
Perform MS/MS analysis by selecting the precursor ion corresponding to the expected mass of the MBA-nucleophile adduct and fragmenting it to obtain a characteristic product ion spectrum.
-
For quantification, develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for the adduct of interest and an internal standard.
-
Potential Signaling Pathways Affected by this compound
As an electrophile, this compound has the potential to modulate cellular signaling pathways by reacting with key cysteine residues on regulatory proteins. Two such pathways that are known to be regulated by electrophiles are the Keap1-Nrf2 and the NF-κB pathways.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein. Electrophiles can react with reactive cysteine residues on Keap1, leading to a conformational change that prevents it from targeting Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and detoxification genes.
Caption: The Keap1-Nrf2 antioxidant response pathway and its potential activation by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Certain stimuli, including some electrophiles, can lead to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and its potential modulation by this compound.
Conclusion and Future Directions
This compound exhibits significant reactivity towards biological nucleophiles, a characteristic that underlies its genotoxic and potential carcinogenic properties. While the reaction with certain DNA bases has been characterized, a comprehensive quantitative understanding of its cross-reactivity with a broader range of cellular targets, particularly glutathione and various amino acid residues in proteins, is still lacking. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these interactions and generate the much-needed kinetic data. Furthermore, elucidating the precise impact of MBA on key signaling pathways such as Keap1-Nrf2 and NF-κB will be crucial for a complete understanding of its cellular effects and for the development of strategies to mitigate its toxicity. Further research in these areas will be invaluable for the fields of toxicology, drug development, and environmental health.
References
A Comparative Guide to the Synthesis of Mucobromic Acid: Traditional vs. Optimized Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Mucobromic acid, a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds, has traditionally been prepared via the bromination of furfural or furoic acid. This guide provides a comparative analysis of these established methods against a more recent, optimized industrial process, offering insights into yield, reaction conditions, and scalability.
This document outlines the experimental protocols for the classical laboratory synthesis and an improved industrial method for producing this compound. A quantitative comparison of these methods is presented, followed by a discussion of the advantages and disadvantages of each approach.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the traditional and optimized synthetic routes to this compound.
| Parameter | Traditional Method (from Furfural) | Traditional Method (from Furoic Acid) | Optimized Industrial Method (from Furfural) |
| Starting Material | Furfural | Furoic Acid | Furfural |
| Key Reagents | Bromine, Water | Bromine, Water | Bromine, Nitric Acid/Nitrous Acid, Water, Air/Oxygen |
| Reaction Temperature | < 5°C initially, then reflux | Cooled initially, then reflux | 90 - 130°C |
| Reaction Time | ~1.5 hours (addition and reflux) | ~2 hours (addition and reflux) | Continuous process |
| Reported Yield | 75-83% | 64-67% | up to 89% |
| Key Advantages | Well-established, reliable at lab scale. | Well-established. | Higher yield, more economical, allows for recycling of mother liquor. |
| Key Disadvantages | Large excess of bromine, potential for tar formation if temperature is not controlled. | Furoic acid is a more expensive starting material. | Requires more specialized equipment for continuous processing and handling of nitric/nitrous acid. |
Experimental Protocols
Traditional Synthesis from Furfural
This method is adapted from Organic Syntheses.
Procedure:
-
A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 ml of water is stirred vigorously in a 2-liter three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
-
The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added dropwise while maintaining the reaction temperature below 5°C.
-
After the addition is complete, the mixture is stirred and boiled for 30 minutes.
-
Excess bromine is removed by distillation.
-
The reaction mixture is then evaporated to dryness under reduced pressure.
-
The solid residue is cooled in an ice bath and triturated with ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.
-
The crude this compound is collected by filtration, washed with ice water, and then recrystallized from boiling water with decolorizing carbon to yield 100–112 g (75–83%) of colorless crystals.
Traditional Synthesis from Furoic Acid
This method is also adapted from Organic Syntheses.
Procedure:
-
In a 2-liter three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, 100 g (0.9 mole) of furoic acid and 440 ml of water are placed.
-
The flask is cooled in an ice bath, and 686 g (4.3 moles) of bromine is added from the dropping funnel over a period of about 1 hour with constant stirring and cooling.
-
The mixture is then heated to boiling and refluxed for 30 minutes.
-
The condenser is removed, and boiling is continued for an additional 30 minutes.
-
The mixture is cooled and chilled, whereupon the this compound separates and is collected on a filter.
-
The filter cake is triturated with a solution of sodium bisulfite in water and filtered again.
-
After drying, the crude product is recrystallized from boiling water with Darco to yield 148–155 g (64–67%) of white crystals.
Optimized Industrial Synthesis from Furfural
This process is based on a patented method that improves economy and yield.
Procedure:
-
The reaction is carried out in the presence of 1 to 3 moles of nitric acid or nitrous acid per mole of furfural.
-
The reaction is conducted at an elevated temperature, typically between 90°C and 130°C.
-
Oxygen or an oxygen-containing gas (like air) is introduced into the reaction mixture. This oxidizes the nitrogen monoxide formed during the reaction back to nitrogen dioxide, which then forms nitrous and nitric acid with water, creating a catalytic cycle.
-
This method can be run as a continuous process where the mother liquor from the crystallization step is recycled back into the reactor, significantly improving the overall yield and economy of the process.
-
The this compound crystallizes out upon cooling and is separated. This process can achieve yields of up to 89%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the traditional and optimized syntheses of this compound.
Caption: Workflow for the traditional synthesis of this compound.
A Comparative Guide to the Characterization of Bromopropenal Derivatives from Mucobromic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bromopropenal derivatives synthesized from mucobromic acid, offering insights into their characterization and alternative synthetic routes. The information presented is supported by experimental data to aid in research and development involving these versatile compounds.
Introduction to Bromopropenal Derivatives from this compound
This compound, a halogenated furanone, serves as a valuable precursor for the synthesis of various heterocyclic and acyclic compounds. Its reaction with nucleophiles can lead to the formation of substituted bromopropenal derivatives, which are of interest in medicinal chemistry and materials science. The reactivity of this compound allows for the introduction of diverse functionalities, leading to a range of derivatives with potentially unique chemical and biological properties.
One notable reaction involves the treatment of this compound with 2-aminopyridines, which act as binucleophiles. This reaction proceeds via a cyclization process to yield imidazo[1,2-a]pyridines, showcasing the utility of this compound as a C3 synthon.[1]
Synthesis and Characterization of Bromopropenal Derivatives
The primary route to bromopropenal derivatives from this compound involves its reaction with various nucleophiles. While the reaction with complex nucleophiles like adenosine has been studied, leading to products such as 3-(N6-adenosinyl)-2-bromo-2-propenal, detailed studies with a broader range of simple amines and thiols are less documented in readily available literature.[2]
Experimental Protocol: Synthesis of this compound
A common starting point for the synthesis of these derivatives is this compound itself. A detailed and reliable protocol for the preparation of this compound from furoic acid is available in Organic Syntheses.
Reaction: Furoic Acid + Br₂ + H₂O → this compound
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place 100 g of furoic acid and 440 ml of water.
-
Cool the flask in an ice bath and add 686 g of bromine through the dropping funnel over approximately 1 hour with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, heat the mixture to boiling and reflux for 30 minutes.
-
Remove the condenser and continue boiling for an additional 30 minutes.
-
Cool the mixture thoroughly in an ice bath to crystallize the this compound.
-
Collect the crude product by filtration. The crude product can be purified by recrystallization from boiling water with decolorizing carbon.[3]
This procedure typically yields 64–67% of pure this compound.[3]
Characterization Data
The characterization of bromopropenal derivatives relies on a combination of spectroscopic techniques. The following table summarizes typical data for a generic 2-bromo-3-aminopropenal derivative.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals for aldehydic proton, vinyl proton, and protons of the amine substituent. Chemical shifts are influenced by the nature of the substituent. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and carbons of the amine substituent. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the derivative. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable. |
| UV-Vis Spectroscopy | Absorption maxima dependent on the chromophoric system, influenced by the amine substituent. |
Note: Specific spectral data for a wide range of simple 2-bromo-3-aminopropenal derivatives from this compound is not extensively tabulated in the surveyed literature.
Alternative Synthetic Routes
While this compound provides a direct route to certain bromopropenal derivatives, other synthetic strategies can be employed to access this class of compounds. A comparative analysis of these methods is crucial for selecting the most appropriate route based on substrate scope, yield, and reaction conditions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds. It could potentially be adapted for the synthesis of haloenals, offering an alternative to the use of this compound. This reaction typically involves the use of a phosphorus oxychloride and a substituted formamide (like DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. In the context of bromopropenal derivatives, a Wittig reagent containing a bromo-substituted methylene group could be reacted with a suitable aldehyde to construct the 2-bromo-2-propenal core. The choice of stabilized or non-stabilized ylides can influence the stereoselectivity of the resulting double bond.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Advantages | Disadvantages |
| This compound Reaction | This compound, Nucleophile (e.g., amine, thiol) | Direct synthesis from a readily available starting material. | Limited documented scope for simple bromopropenal derivatives. May lead to complex cyclized products. |
| Vilsmeier-Haack Reaction | Activated substrate, Vilsmeier reagent | Well-established for formylation. | May require specific electron-rich substrates. The direct synthesis of 2-bromoenals via this method is not well-documented. |
| Wittig Reaction | Aldehyde, Bromo-substituted Wittig reagent | High degree of control over double bond position. Broad substrate scope for the aldehyde component. | Requires the synthesis of the specific Wittig reagent. Stereoselectivity can be an issue. |
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis of bromopropenal derivatives from this compound and a generalized alternative synthetic approach.
Caption: Synthesis workflow from this compound.
Caption: Alternative synthesis workflow.
Conclusion
The reaction of this compound with nucleophiles presents a direct pathway to bromopropenal derivatives. However, the scope and detailed characterization of products from reactions with simple amines and thiols require further investigation to be fully comparable with more established synthetic methodologies like the Vilsmeier-Haack and Wittig reactions. For researchers and drug development professionals, the choice of synthetic route will depend on the desired substitution pattern, required scale, and the availability of starting materials. This guide provides a foundational comparison to inform such decisions and highlights areas where further research would be beneficial.
References
Safety Operating Guide
Proper Disposal of Mucobromic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling mucobromic acid, ensuring its safe and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the disposal of this compound.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is classified as a hazardous waste, and its disposal is regulated. Improper disposal can lead to environmental contamination and potential health risks. Therefore, a structured and informed approach to its waste management is crucial.
Key Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound.
| Hazard Classification | Description |
| Corrosive | Causes severe skin burns and eye damage.[1] |
| Hazardous Waste | Must be disposed of in accordance with local, regional, and national environmental regulations. |
| UN Number | UN 3261 for transport.[1] |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Respiratory protection if there is a risk of dust inhalation
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This procedure involves the neutralization of the acidic waste before final disposal as hazardous waste.
Note: Hydrolysis of mucohalic acids under basic conditions involves the substitution of the halide adjacent to the acid.[2] While neutralization is a standard procedure for acid disposal, the specific reaction products of this compound with bases are not widely documented. Therefore, this procedure should be performed with caution, starting with small quantities.
Materials Required:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized water
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers
-
Stirring rod
-
Ice bath
-
Labeled hazardous waste container
Experimental Protocol:
-
Preparation:
-
Don all required PPE.
-
Perform the entire procedure within a certified chemical fume hood.
-
Prepare an ice bath to cool the reaction vessel if necessary, as neutralization reactions can be exothermic.
-
-
Dilution:
-
For solid this compound waste, slowly and carefully dissolve it in cold deionized water in a large beaker. A recommended starting ratio is 1 gram of this compound to at least 100 mL of water.
-
For solutions of this compound, further dilute with cold deionized water to reduce the concentration.
-
-
Neutralization:
-
Place the beaker containing the diluted this compound solution in an ice bath to manage any heat generation.
-
Slowly and in small increments, add a weak base such as sodium bicarbonate or a slurry of calcium hydroxide to the acidic solution while stirring continuously. Caution: The addition of a base to an acid can cause effervescence (release of gas) and heat.[3] Add the base slowly to control the reaction rate.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 8.0.[4][5]
-
-
Final Disposal:
-
Once the solution is neutralized, transfer it to a clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste" and the date.
-
This neutralized solution must still be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office, as it may still contain hazardous organic byproducts.
-
Consult your institution's specific guidelines for hazardous waste pickup and disposal.
-
Logical Workflow for this compound Disposal
Caption: A logical workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Mucobromic acid
Essential Safety and Handling Guide for Mucobromic Acid
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS 488-11-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Profile and Classification
This compound is a corrosive and hazardous substance that requires careful handling.[1] It can cause severe skin burns, eye damage, and respiratory irritation.[2] It is also identified as a genotoxin and a potential carcinogen.[3]
| Hazard Classification | Category |
| Skin Corrosion / Irritation | Category 1B[2] |
| Serious Eye Damage / Eye Irritation | Category 1[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the user and the chemical.[4] All PPE should be inspected before use and removed carefully after handling to avoid contamination.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical safety goggles that create a seal around the eyes.[5][6] For operations with a high risk of splashing, a full face shield must be worn in addition to goggles.[6][7] |
| Skin | Chemical-Resistant Gloves & Lab Coat/Coveralls | Gloves : Wear nitrile or butyl rubber gloves.[6] Discard gloves immediately if they develop any holes or leaks.[7] Clothing : A lab coat is the minimum requirement.[7] For larger quantities, wear chemical-resistant clothing or an impervious apron.[5][7] Contaminated clothing must be removed immediately and washed before reuse.[2] |
| Respiratory | Respirator (if applicable) | Work must be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][2] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2][5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Pre-Handling Preparations
-
Engineering Controls : Confirm that a chemical fume hood is operational. Ensure that an eyewash station and a safety shower are unobstructed and readily accessible.[2]
-
Gather Materials : Assemble all necessary PPE, including gloves, goggles, face shield, and lab coat.
-
Spill Kit : Have a chemical spill kit readily available. This should include neutralizing agents (like sodium bicarbonate), absorbent materials, and a designated container for hazardous waste.[7]
-
Review SDS : Read the Safety Data Sheet (SDS) for this compound before beginning work.[2]
Handling the Compound
-
Location : All handling of this compound powder must be performed inside a certified chemical fume hood.[1]
-
Avoid Dust : Handle the solid carefully to avoid creating dust.[2] Do not breathe in any dust or vapors.[2]
-
Dispensing : When weighing or transferring the powder, use appropriate tools (e.g., spatula, weigh boat) to minimize agitation.
-
Incompatible Materials : Keep this compound away from strong oxidizing agents.[2]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands, face, and any exposed skin thoroughly after handling.[2]
Post-Handling Procedures
-
Decontamination : Clean the work area, including the balance and fume hood surface, with an appropriate decontaminating solution.
-
Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, specifically in a corrosives area.[1][2]
-
PPE Removal : Remove PPE carefully, starting with gloves, then face shield and goggles, and finally the lab coat, to avoid cross-contamination.
-
Waste : Dispose of all contaminated disposables (e.g., gloves, weigh boats) as hazardous waste according to the disposal plan.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][2]
-
Waste Collection : Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound" with appropriate hazard symbols.
-
Neutralization : While not always required before collection by a waste management service, small spills can be neutralized. Slowly add a base like sodium bicarbonate to an aqueous solution of the acid until the pH is neutral (pH 7).[8] This process should only be performed by trained personnel.
-
Regulatory Compliance : Do not empty into drains or dispose of with regular trash.[2] Disposal must be carried out through an approved waste disposal plant, adhering to all local, regional, and national regulations.[2][9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Response
-
Inhalation : If inhaled, immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a poison control center or physician immediately.[2]
-
Skin Contact : Take off all contaminated clothing at once.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][10] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call for immediate medical attention.[2]
Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for this compound spill response.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. leelinework.com [leelinework.com]
- 7. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. droracle.ai [droracle.ai]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
